Nimesulide is a sulfonanilide-class nonsteroidal anti-inflammatory drug (NSAID) with a distinctive chemical structure that differentiates it from conventional acidic NSAIDs. First synthesized in 1971 by researchers at Riker Laboratories, this compound was initially developed based on the concept that free radicals play critical roles in chronic inflammatory diseases [1]. The compound features a 4-nitro-2-phenoxymethanesulfonanilide structure with a relatively high pKa of 6.5 compared to traditional NSAIDs, which contributes to its unique pharmacological profile [2] [1].
The drug was first commercialized in Italy in 1985 under brand names Aulin and Mesulid and has since become available in over 50 countries worldwide, primarily in Europe, Latin America, and Asia [3] [1]. Notably, this compound has never been approved for use in the United States, Canada, Australia, New Zealand, Japan, or the United Kingdom, primarily due to ongoing concerns about its potential for hepatotoxicity [4] [5] [3]. Despite these safety concerns, this compound remains clinically valuable due to its rapid onset of action (with meaningful pain reduction observed within 15 minutes) and favorable gastrointestinal tolerability profile compared to traditional NSAIDs [3] [1].
Table 1: Fundamental Chemical and Regulatory Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide |
| Molecular Formula | C13H12N2O5S |
| Molecular Weight | 308.31 g/mol |
| pKa Value | 6.4-6.5 |
| DrugBank Accession Number | DB04743 |
| Initial Market Approval | Italy, 1985 |
| Current Regulatory Status | Approved in many European, Asian, and Latin American countries; not approved in US, Canada, UK, Australia, or Japan |
This compound exhibits a complex multifactorial mechanism of action that extends beyond its prostaglandin-inhibiting effects. While it functions primarily as a relatively selective cyclooxygenase-2 (COX-2) inhibitor, this compound simultaneously targets multiple key mediators of the inflammatory process, resulting in a comprehensive anti-inflammatory, analgesic, and antipyretic profile [4] [6] [1].
This compound demonstrates significant selectivity for the COX-2 enzyme compared to COX-1, with an IC50 COX-2/COX-1 ratio of 0.038 [1]. This selective inhibition reduces the synthesis of pro-inflammatory prostaglandins at sites of inflammation while largely sparing the constitutive COX-1-mediated production of prostaglandins that maintain gastrointestinal mucosal integrity and renal function [6] [7]. The molecular basis for this selectivity stems from this compound's unique chemical structure, which allows it to fit more specifically into the active site of COX-2 compared to COX-1 [7] [1].
Beyond COX-2 inhibition, this compound modulates several other critical inflammatory pathways:
Neutrophil inhibition: this compound significantly reduces the release of superoxide anions and other reactive oxygen species from activated neutrophils. It also demonstrates a scavenging effect on hypochlorous acid, a potent oxidant produced by myeloperoxidase in neutrophils [8] [9]. Additionally, it inhibits neutrophil chemotaxis and activation through effects on phosphodiesterase type IV [1] [9].
Mast cell and basophil modulation: The drug decreases histamine release from tissue mast cells and inhibits the production of platelet-activating factor (PAF) by human basophils, contributing to its anti-allergic and anti-inflammatory effects [8] [9].
Cytokine and enzyme regulation: this compound reduces the production and action of multiple pro-inflammatory cytokines and inhibits the release of cartilage-degrading enzymes such as stromelysin and metalloproteinases from human chondrocytes, suggesting potential chondroprotective properties [8] [9].
Adenosine signaling: Recent research indicates that this compound interacts with the ecto-5'-nucleotidase (e-5′NT/CD73)/adenosine A2A receptor pathway, which contributes to its anti-inflammatory effects through adenosine-mediated signaling [1].
The following diagram illustrates this compound's multifaceted mechanism of action across different cellular targets:
This compound's multi-target mechanism of action against inflammatory processes.
This compound exhibits favorable pharmacokinetic properties that contribute to its rapid onset of therapeutic effects. The drug is rapidly absorbed following oral administration, reaching peak plasma concentrations within 2-3 hours [4] [3]. Its absorption is largely unaffected by food, gender, or advanced age, making its pharmacokinetic profile predictable across diverse patient populations [4] [2].
The drug demonstrates high protein binding (>97.5%), primarily to albumin, which may potentially lead to interactions with other highly protein-bound medications [4] [10] [3]. This compound undergoes extensive hepatic metabolism via the cytochrome P450 system, primarily CYP2C9, to form several metabolites, with the main active metabolite being 4-hydroxythis compound [4] [3]. This metabolite retains pharmacological activity and may contribute to the overall therapeutic effects of the drug.
This compound demonstrates a relatively short elimination half-life of 1.8-4.7 hours, which contributes to its rapid clearance from the system [4] [3]. Elimination occurs through both renal (approximately 50%) and fecal (approximately 29%) routes, requiring dosage adjustment in patients with severe renal or hepatic impairment but not in those with moderate kidney disease [4] [3].
Table 2: Comprehensive Pharmacokinetic Properties of this compound
| Parameter | Characteristics | Clinical Significance |
|---|---|---|
| Absorption | Rapid oral absorption; Tmax 2-3 hours | Fast onset of action (within 15 minutes) |
| Bioavailability | Nearly complete | Consistent therapeutic response |
| Food Effect | Negligible | Can be administered without regard to meals |
| Protein Binding | >97.5% (primarily albumin) | Potential for drug interactions with highly protein-bound drugs |
| Distribution Volume | Not fully characterized | Extensive tissue distribution suggested |
| Metabolism | Hepatic (CYP2C9); main metabolite: 4-hydroxythis compound (active) | Drug interactions possible with CYP2C9 inhibitors/inducers |
| Elimination Half-life | 1.8-4.7 hours | Suitable for twice-daily dosing |
| Excretion | Renal (50%), fecal (29%) | Requires caution in severe renal/hepatic impairment |
The most significant safety concern with this compound is its potential for idiosyncratic liver injury, which has led to its withdrawal from markets in several countries including Spain, Finland, Belgium, Ireland, and Mexico [5] [3] [1]. The incidence of this compound-induced liver injury is estimated at approximately 1 in 50,000 patients, with severe hepatotoxicity occurring in some cases after only 3 days of therapy [3]. The mechanism underlying this compound-induced hepatotoxicity remains incompletely understood but may involve mitochondrial injury and idiosyncratic reactions [5] [1]. A multicenter case-control study conducted in Italy from 2011-2014 identified this compound as the NSAID associated with the highest risk of liver injury among all commonly used drugs in this class [1].
In contrast to its hepatotoxicity profile, this compound demonstrates favorable gastrointestinal tolerability compared to traditional non-selective NSAIDs. Clinical studies using gastro-duodenal endoscopy and intestinal permeability investigations have demonstrated that this compound at 100 mg twice daily produces minimal gastrointestinal injury, in contrast to naproxen and other conventional NSAIDs that typically cause significant gastro-duodenal damage [5] [1]. Interestingly, this compound has been shown to exert protective effects against NSAID-induced ulcers through mechanisms that appear to be independent of its COX-2 selectivity [7] [1].
Regarding cardiovascular safety, this compound does not appear to significantly increase cardiovascular thrombotic risk, unlike some other selective COX-2 inhibitors [7] [1]. This may be related to its relatively moderate COX-2 selectivity compared to drugs like celecoxib and rofecoxib, or to its additional pharmacological activities that might mitigate cardiovascular effects [7].
This compound has a relatively low potential for clinically significant drug interactions, though several important interactions have been documented:
Protein-binding interactions: this compound may be displaced from plasma protein binding sites by concurrently administered drugs such as fenofibrate, salicylic acid, and tolbutamide. Conversely, this compound may displace salicylic acid and furosemide from plasma proteins [10].
Anticoagulant interactions: Although this compound does not typically affect response to warfarin, some patients may show increased anticoagulant effect, necessitating monitoring of coagulation parameters when these drugs are co-administered [10].
Renal interactions: this compound may reduce the natriuretic response to furosemide and potentiate furosemide-induced reductions in glomerular filtration rate and renal blood flow through inhibition of renal cyclooxygenase [10].
Limited metabolic interactions: Unlike many NSAIDs, this compound demonstrates minimal interference with drug metabolism, though a marginal decrease in plasma theophylline levels has been observed without clinical significance on respiratory function tests [10].
Table 3: Adverse Effect Profile and Risk Comparison
| Adverse Effect | Incidence/Risk Level | Comparative Risk vs. Other NSAIDs | Risk Factors |
|---|---|---|---|
| Hepatotoxicity | ~1/50,000 patients; rare but potentially severe | Higher than other NSAIDs | Duration >15 days, pre-existing liver disease |
| GI Complications | Intermediate risk | Lower than non-selective NSAIDs; similar to other COX-2 inhibitors | History of peptic ulcer, elderly patients |
| Cardiovascular Events | No significant increase | Lower than some selective COX-2 inhibitors | Pre-existing cardiovascular disease |
| Renal Effects | Comparable to other NSAIDs | Similar to conventional NSAIDs | Pre-existing renal impairment, dehydration |
| Hypersensitivity Reactions | Rare; may be better tolerated in aspirin-sensitive asthmatics | Potentially lower than some NSAIDs | Asthma, nasal polyps |
Research on this compound's mechanisms employs various standardized experimental protocols:
COX inhibition assays: These utilize recombinant COX-1 and COX-2 enzymes or human whole blood assays to measure prostaglandin production (typically PGE2) following stimulation with specific agonists like calcium ionophore A23187 or lipopolysaccharide [6] [1]. The IC50 ratio (COX-2/COX-1) is calculated to determine selectivity.
Neutrophil function studies: Human neutrophils are isolated from peripheral blood using density gradient centrifugation, then stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol myristate acetate (PMA). Superoxide anion production is measured by cytochrome C reduction or chemiluminescence, while elastase release is determined using specific chromogenic substrates [8] [9].
Chondrocyte culture models: Human articular chondrocytes are cultured from cartilage specimens and stimulated with interleukin-1β to induce metalloproteinase production. The effect of this compound on stromelysin and collagenase release is quantified using ELISA or zymography techniques [8] [9].
Animal models for evaluating this compound's activity include:
Carrageenan-induced rat paw edema: This standard inflammation model measures volume displacement after carrageenan injection, with this compound administered prophylactically or therapeutically to assess anti-inflammatory activity [8] [9].
Acetic acid writhing test: Mice receive acetic acid intraperitoneally, and the reduction in writhing episodes after this compound administration quantifies analgesic efficacy [6] [8].
Randall-Selitto test: This mechanical pain model applies pressure to inflamed paws to measure analgesic effects through increased pain threshold [6].
Yeast-induced fever model: Hyperthermia is induced in rats by yeast injection, and the antipyretic activity of this compound is measured by monitoring rectal temperature changes [8].
The following diagram illustrates a standard experimental workflow for evaluating this compound's anti-inflammatory and analgesic properties:
Standard experimental workflow for evaluating this compound's pharmacological properties.
This compound represents a pharmacologically distinct NSAID with a unique multifactorial mechanism of action that extends beyond its relative COX-2 selectivity. Its ability to simultaneously target multiple inflammatory pathways—including neutrophil activation, oxidant production, histamine release, and cartilage-degrading enzymes—makes it a valuable drug for research and clinical applications where rapid analgesia with improved gastrointestinal tolerability is desired [6] [8] [1].
However, the risk of hepatotoxicity remains a significant concern that limits its clinical use in many countries [5] [3] [1]. Future research directions should focus on:
Nimesulide (N-(4-Nitro-2-phenoxyphenyl)-methanesulfonamide) is a sulfonanilide compound classified as a selective cyclooxygenase-2 (COX-2) inhibitor with a distinctive pharmacological profile that differentiates it from both traditional non-steroidal anti-inflammatory drugs (NSAIDs) and newer coxib drugs. Discovered in 1971 through research focused on identifying molecules with oxyradical scavenging capabilities, this compound was specifically designed to target free radicals as critical factors in chronic inflammatory diseases [1]. The drug exhibits a unique chemical structure belonging to the sulfonanilide class, which contributes to its distinctive pharmacological properties, including its high selectivity for COX-2 over COX-1 enzymes [1]. Unlike many NSAIDs that inhibit both constitutive COX-1 and inducible COX-2 isoforms non-selectively, this compound demonstrates relative COX-2 selectivity, which underlies its therapeutic efficacy and potentially improved gastrointestinal tolerability compared to non-selective NSAIDs [2] [3].
This compound has been approved in numerous countries worldwide for the treatment of acute pain, symptomatic osteoarthritis, and primary dysmenorrhea, though its clinical use has been restricted or withdrawn in some jurisdictions due to concerns about hepatotoxicity [4] [1]. The drug represents an important pharmacological tool for understanding COX-2 inhibition and its therapeutic applications, while also serving as a prototype for drugs with multi-modal anti-inflammatory mechanisms that extend beyond prostaglandin synthesis inhibition [1]. This comprehensive technical review examines this compound's molecular mechanisms, selectivity profile, anti-inflammatory properties, pharmacokinetic characteristics, and experimental methodologies to provide researchers and drug development professionals with a thorough scientific reference.
This compound's classification as a selective COX-2 inhibitor stems from its preferential inhibition of the inducible cyclooxygenase-2 enzyme over the constitutive cyclooxygenase-1 isoform. This selectivity arises from specific molecular interactions between this compound and the COX-2 enzyme active site, which differs from COX-1 in having a larger, more flexible active site cavity and a valine-to-isoleucine substitution at position 523 that creates additional space for accommodating bulkier inhibitors [3]. The sulfonanilide structure of this compound, characterized by a methanesulfonamide group attached to a nitro-phenoxyphenyl ring system, allows it to bind preferentially to the COX-2 active site while demonstrating weaker affinity for COX-1 [1]. This structural specificity translates into functional selectivity, with this compound effectively suppressing prostaglandin production at sites of inflammation where COX-2 is predominantly expressed, while having minimal impact on COX-1-mediated constitutive prostaglandin synthesis in tissues such as gastric mucosa and platelets [2] [3].
The selectivity ratio of this compound varies depending on the experimental system used for assessment, but consistently demonstrates preferential inhibition of COX-2 across multiple assay types. In purified enzyme preparations, this compound exhibits a COX-2/COX-1 inhibitory ratio ranging from approximately 0.76 to as low as 0.0004, representing a 1.3 to 2,512-fold higher selectivity for COX-2 than for COX-1 [3]. This substantial variation in reported selectivity ratios highlights the importance of considering the specific experimental context and methodology when interpreting COX-2 selectivity data. The drug's selectivity is further confirmed in ex vivo whole blood assays conducted in healthy human volunteers, where this compound administration (100 mg twice daily for 2 weeks) significantly reduced lipopolysaccharide-induced COX-2-derived PGE2 production without affecting constitutive COX-1-mediated thromboxane B2 synthesis [3].
Table 1: COX-2/COX-1 Selectivity Ratios of this compound Across Different Experimental Systems
| Experimental System | COX-2 IC₅₀ | COX-1 IC₅₀ | Selectivity Ratio (COX-2/COX-1) | Fold Selectivity for COX-2 |
|---|---|---|---|---|
| Purified Enzyme Assays | Variable across studies | Variable across studies | 0.76 - 0.0004 | 1.3 - 2,512 |
| Human Whole Blood Assay | Significant reduction in PGE₂ | No effect on TXB₂ | 0.06 | ~16.7 |
| Cellular Assays (various) | Consistent inhibition | Minimal inhibition | ~0.038 | ~26.3 |
The quantitative assessment of this compound's COX-2 selectivity reveals a consistent pattern of preferential inhibition across diverse experimental systems. The variation in specific IC₅₀ values and selectivity ratios reflects differences in assay methodologies, including the use of purified enzymes versus cell-based systems, variations in substrate concentrations, and differences in incubation conditions [3]. In the widely cited whole blood assay developed by Warner et al., this compound demonstrated a selectivity ratio of 0.06, indicating approximately 16.7-fold greater potency against COX-2 compared to COX-1 [1]. This level of selectivity positions this compound as having intermediate COX-2 specificity—less selective than coxibs such as celecoxib and rofecoxib, but significantly more COX-2-selective than traditional NSAIDs like ibuprofen, naproxen, or diclofenac [2] [3].
Table 2: Comparison of this compound Selectivity with Other NSAIDs
| Drug | COX-2 Selectivity Ratio | Classification | Clinical Implications |
|---|---|---|---|
| This compound | 0.038 - 0.06 | Preferential COX-2 inhibitor | Balanced efficacy and GI tolerability |
| Celecoxib | 0.003 | Highly selective COX-2 inhibitor | Reduced GI toxicity, cardiovascular concerns |
| Ibuprofen | 0.5 - 1.0 | Non-selective NSAID | Standard efficacy, higher GI risk |
| Diclofenac | 0.2 - 0.7 | Non-selective NSAID | Potent efficacy, moderate GI risk |
| Aspirin | >100 | COX-1 preferential | Antiplatelet effects, GI toxicity |
The clinical relevance of this compound's COX-2 selectivity manifests primarily in its improved gastrointestinal tolerability profile compared to non-selective NSAIDs. While traditional NSAIDs inhibit both COX-1 and COX-2, resulting in reduced protective prostaglandins in the gastric mucosa alongside inhibition of inflammatory prostaglandins, this compound's relative sparing of COX-1 helps preserve gastric mucosal integrity [2] [1]. This pharmacological advantage is particularly evident in experimental models demonstrating that this compound not only causes less gastric damage than non-selective NSAIDs but may actually protect against ulceration induced by other NSAIDs [2] [1]. However, it is important to note that this compound's selectivity is not absolute, and its clinical use still carries a risk of gastrointestinal adverse effects, albeit lower than that associated with non-selective NSAIDs [1].
While this compound's primary mechanism of action involves selective inhibition of COX-2-mediated prostaglandin synthesis, the drug exhibits several additional anti-inflammatory activities that contribute to its overall therapeutic profile. These multi-modal mechanisms help explain this compound's clinical efficacy in various inflammatory conditions and distinguish it from other COX-2 selective inhibitors [1]. One significant additional mechanism involves the inhibition of phosphodiesterase type IV (PDE4), an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP) in inflammatory cells [1]. By increasing intracellular cAMP levels, this compound suppresses the activation of various immune cells, including neutrophils and eosinophils, resulting in reduced production of pro-inflammatory mediators and decreased oxidant radical generation [1]. This PDE4 inhibitory activity complements this compound's effects on prostaglandin synthesis and may contribute to its potency in reducing inflammation.
This compound also demonstrates significant effects on neutrophil function, inhibiting multiple aspects of these cells' pro-inflammatory activities. Specifically, the drug has been shown to suppress neutrophil oxidative metabolism, chloramine production, and elastase release, all of which are key processes in inflammation-mediated tissue damage [1]. Additionally, this compound interferes with the activation pathway of neutrophils by inhibiting their phosphodiesterase type IV, further reducing their inflammatory potential [1]. Beyond these effects, this compound modulates the production and activity of various inflammatory cytokines, including tumor necrosis factor-α (TNF-α), and inhibits the release of histamine from basophils and mast cells, which contributes to its efficacy in reducing inflammatory symptoms [4] [1]. These diverse anti-inflammatory activities collectively enhance this compound's therapeutic potential in various inflammatory conditions.
Recent research has revealed that this compound's anti-inflammatory effects are partially mediated through the adenosine signaling pathway, representing a novel mechanism not shared by most other NSAIDs [1]. This pathway involves this compound-induced upregulation of ecto-5'-nucleotidase (CD73), the enzyme responsible for converting AMP to adenosine, which subsequently activates adenosine A2A receptors to produce anti-inflammatory effects [1]. The increased expression of CD73 on macrophage and neutrophil cell surfaces leads to elevated extracellular adenosine levels, which through binding to A2A receptors, inhibits pro-inflammatory cytokine production and reduces neutrophil activation [1]. This adenosine-mediated mechanism was convincingly demonstrated in experiments showing that the anti-inflammatory effects of this compound in carrageenan-induced rat paw edema could be blocked by adenosine A2A receptor antagonists [1].
The following diagram illustrates this compound's multi-modal anti-inflammatory mechanisms:
This compound demonstrates favorable pharmacokinetic properties that support its clinical use as an anti-inflammatory and analgesic agent. Following oral administration in tablet, granule, or suspension formulations, this compound is rapidly absorbed, reaching peak plasma concentrations (Cmax) between 1.22 to 2.75 hours after administration [5] [6]. The absolute bioavailability of oral this compound is high, with mean Cmax values ranging from 2.86 to 6.50 mg/L after a 100 mg dose [5] [6]. The presence of food does not significantly alter the rate or extent of this compound absorption, providing clinical flexibility in dosing timing [5] [6]. When administered rectally via suppository, this compound exhibits lower Cmax and delayed absorption compared to oral formulations, with relative bioavailability ranging from 54% to 64% [5] [6]. This comprehensive pharmacokinetic profile ensures predictable systemic exposure across different administration routes.
This compound displays a relatively small volume of distribution (0.18-0.39 L/kg), indicating limited tissue penetration beyond the plasma compartment [5] [6]. The drug is highly protein-bound (>97.5%) primarily to albumin, with only approximately 1% of the drug circulating in the free, pharmacologically active form [5] [6]. This extensive protein binding contributes to this compound's relatively small volume of distribution. Importantly, the unbound fraction of this compound increases in patients with renal impairment (2%) or hepatic dysfunction (4%), potentially enhancing drug effects and toxicity risk in these populations [5] [6]. This compound effectively crosses the blood-brain barrier, which may contribute to its central analgesic effects and neuroprotective properties observed in experimental models [7]. The drug follows monoexponential decline after peak concentration, with a terminal elimination half-life ranging from 1.80 to 4.73 hours, supporting twice-daily dosing in clinical practice [5] [6].
Table 3: this compound Pharmacokinetic Parameters
| Parameter | Values | Comments |
|---|---|---|
| Absorption (oral) | Rapid and extensive | Not affected by food |
| Tmax (oral) | 1.22 - 2.75 hours | Consistent across formulations |
| Cmax (100 mg oral) | 2.86 - 6.50 mg/L | Dose-dependent |
| Bioavailability (suppository) | 54 - 64% (relative to oral) | Lower and delayed absorption |
| Protein Binding | >97.5% (primarily albumin) | Increases in renal/hepatic impairment |
| Volume of Distribution | 0.18 - 0.39 L/kg | Limited tissue distribution |
| Half-life | 1.80 - 4.73 hours | Supports twice-daily dosing |
| Metabolism | Extensive hepatic | Multiple metabolites |
| Primary Metabolite | 4′-hydroxy-nimesulide (M1) | Pharmacologically active |
| Renal Excretion | 50.5 - 62.5% | Mainly as metabolites |
| Fecal Excretion | 17.9 - 36.2% | Mainly as metabolites |
This compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP2C9, with negligible excretion of unchanged drug in urine or feces [5] [6]. The principal metabolite is 4′-hydroxy-nimesulide (designated M1), which retains pharmacological activity as an anti-inflammatory and analgesic agent, though with lower potency than the parent compound [5] [6]. Several minor metabolites have also been identified in urine and feces, predominantly in conjugated forms [5] [6]. The total plasma clearance of this compound ranges from 31.02 to 106.16 ml/h/kg, reflecting almost exclusive metabolic clearance with a low extraction ratio of approximately 0.1 [5] [6]. Following metabolic transformation, this compound-derived compounds are eliminated primarily via renal excretion (50.5-62.5%) with significant fecal elimination (17.9-36.2%) [5] [6].
The pharmacokinetic profile of this compound is not significantly influenced by age or gender, with similar patterns observed in children, adults, and the elderly [5] [6]. However, hepatic impairment substantially affects this compound metabolism, significantly reducing the elimination rate of both this compound and its M1 metabolite [5] [6]. Patients with liver dysfunction require substantial dose reduction (4-5 times lower) to avoid drug accumulation and potential toxicity [5] [6]. In contrast, moderate renal impairment does not significantly alter this compound pharmacokinetics, and no dosage adjustment is necessary for patients with creatinine clearances above 1.8 L/h [5] [6]. This compound demonstrates few clinically significant drug interactions, with no relevant interactions observed with glibenclamide, cimetidine, antacids, furosemide, theophylline, warfarin, or digoxin [5] [6].
The most significant safety concern associated with this compound therapy is idiosyncratic hepatotoxicity, which has led to its withdrawal or restricted use in several countries [4] [1]. Epidemiologic studies indicate that while liver injury from this compound is relatively rare, its incidence is higher than with many other NSAIDs [1]. A multicenter case-control study conducted in Italy from 2011 to 2014 identified this compound as the NSAID associated with the highest risk of liver injury among all studied agents [1]. The mechanism underlying this compound-induced hepatotoxicity remains incompletely understood but is believed to involve the formation of reactive metabolites in susceptible individuals, triggering immune-mediated liver damage or direct hepatocellular toxicity [1]. The risk of hepatotoxicity appears related to treatment duration, with longer courses of therapy associated with higher incidence of liver injury, including potentially fatal outcomes in severe cases [1].
The idiosyncratic nature of this compound hepatotoxicity presents challenges for risk prediction and management, as it does not appear dose-related in the conventional sense and cannot be reliably reproduced in animal models [1]. Clinical manifestations range from asymptomatic transaminase elevations to clinically apparent hepatitis, cholestasis, or acute liver failure requiring transplantation [1]. Available evidence suggests that careful patient selection, avoidance of prolonged therapy, and regular monitoring of liver function may help mitigate this risk. The benefit-risk assessment for this compound must consider the relative rarity of serious hepatotoxicity against its therapeutic efficacy and generally favorable extra-hepatic safety profile [1]. In many countries where this compound remains available, it is recommended as a second-line agent for short-term treatment of acute pain when other NSAIDs are ineffective or poorly tolerated [1].
Despite being a selective COX-2 inhibitor, this compound still carries a risk of gastrointestinal adverse effects, though this risk appears intermediate between non-selective NSAIDs and highly selective coxibs [1]. A systematic review by Castellsague et al. found that this compound presents an intermediate risk of upper gastrointestinal complications, including peptic ulcer perforations, obstructions, and bleeding, when compared to other NSAIDs [1]. Interestingly, experimental studies have demonstrated that this compound not only causes less gastric damage than non-selective NSAIDs but may actually protect against ulceration induced by other NSAIDs [2] [1]. This unique gastroprotective property may involve mechanisms beyond COX-2 selectivity, possibly related to this compound's effects on neutrophil function and oxidant radical production [2] [1].
Regarding cardiovascular safety, this compound appears to have a more favorable profile than many highly selective COX-2 inhibitors [2] [1]. Unlike drugs such as rofecoxib, which significantly increase thrombotic event risk, this compound does not demonstrate significant cardiotoxicity in clinical studies [2] [1]. This differential cardiovascular risk profile may relate to this compound's moderate COX-2 selectivity rather than the profound COX-2 inhibition characteristic of coxibs, potentially preserving some cardioprotective prostaglandin synthesis [2] [1]. Additionally, this compound's multiple mechanisms of action, including effects on neutrophils and phosphodiesterase inhibition, might contribute to its relatively benign cardiovascular risk profile compared to more selective COX-2 inhibitors [1]. Nevertheless, standard precautions applicable to all NSAIDs regarding cardiovascular risk should be observed with this compound use, particularly in patients with established cardiovascular disease or multiple risk factors.
The evaluation of this compound's COX-2 selectivity employs various in vitro methodologies utilizing different enzyme sources and detection systems. One standardized approach involves assays using purified COX enzymes isolated from different cellular sources. In this protocol, recombinant human COX-1 and COX-2 enzymes are incubated with this compound at varying concentrations alongside appropriate controls [3]. The reaction mixture typically includes arachidonic acid as substrate, heme as cofactor, and buffer optimized for enzyme activity. After a fixed incubation period, prostaglandin production is quantified using enzyme immunoassay (EIA) or radioimmunoassay (RIA) techniques specifically measuring PGE2 formation [3]. The IC50 values for COX-1 and COX-2 inhibition are calculated from concentration-response curves, and the selectivity ratio is determined as IC50 for COX-1 divided by IC50 for COX-2 [3].
Alternative cellular approaches utilize whole blood assays that more closely approximate physiological conditions. For the COX-1 component, human blood samples are allowed to clot, and serum thromboxane B2 (TXB2) levels are measured as an indicator of COX-1 activity in platelets [3]. For COX-2 assessment, blood samples are incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes, followed by measurement of PGE2 production [3]. This compound is added to blood samples at varying concentrations before clot formation (for COX-1) or LPS stimulation (for COX-2). This ex vivo approach demonstrated that this compound (100 mg twice daily for 2 weeks) significantly reduced COX-2-derived PGE2 production without affecting COX-1-mediated TXB2 synthesis, confirming its selectivity in a clinically relevant model [3]. These complementary methodologies provide comprehensive assessment of this compound's COX-2 selectivity under different experimental conditions.
Table 4: Experimental Models for Assessing this compound Activity
| Model Type | Specific Model | Key Parameters Measured | This compound Findings |
|---|---|---|---|
| Inflammation | Carrageenan-induced paw edema | Paw volume, Inflammatory mediators | Dose-dependent reduction in edema |
| Pain | Post-haemorrhoidectomy pain | Pain intensity scores, Analgesic consumption | Equivalent efficacy to naproxen |
| Neuroprotection | Permanent MCAO in rats | Infarct volume, Neurological deficits | Reduced infarction with post-treatment delay up to 2h |
| Gastroprotection | NSAID-induced ulcer models | Ulcer index, Mucosal damage | Protective against other NSAID-induced ulcers |
| Tissue Protection | Diffuse traumatic brain injury | Neuronal survival, Cognitive function | Improved histological and functional outcomes |
The carrageenan-induced rat paw edema model represents a standard in vivo approach for evaluating this compound's anti-inflammatory activity. In this protocol, inflammation is induced by subplantar injection of carrageenan solution (typically 1% in saline) into the hind paw of rats [1]. This compound is administered orally or intraperitoneally at varying doses (typically 3-12 mg/kg) either prophylactically or therapeutically at different time points after carrageenan injection [1]. Paw volume is measured using plethysmometry at regular intervals (1, 2, 3, 4, 5, and 6 hours) post-carrageenan administration. Inflammatory exudate may be collected for measurement of prostaglandin levels, cytokine concentrations, and neutrophil infiltration [1]. This model has been instrumental in demonstrating this compound's dose-dependent anti-inflammatory effects and elucidating its adenosine-mediated mechanism through experiments using selective receptor antagonists [1].
For assessment of neuroprotective properties, the permanent middle cerebral artery occlusion (pMCAO) model in rats provides a clinically relevant system for studying ischemic stroke. In this protocol, permanent focal cerebral ischemia is induced by surgical insertion of a nylon filament into the internal carotid artery to occlude the middle cerebral artery [7]. This compound is typically administered intraperitoneally at doses of 3, 6, or 12 mg/kg, either 30 minutes before ischemia or with delayed administration (0.5-4 hours post-occlusion) to evaluate therapeutic window [7]. Outcome measures include infarct volume quantification using TTC staining, neurological deficit scores based on a standardized scale, and motor function assessment using rotarod performance [7]. This model demonstrated that this compound (12 mg/kg) significantly reduced cortical, subcortical, and total infarct volumes and improved functional recovery even when treatment was initiated up to 2 hours after stroke onset [7].
The following diagram illustrates the experimental workflow for assessing this compound's neuroprotective effects:
Well-designed clinical trials provide essential evidence for this compound's therapeutic efficacy and safety in specific indications. A representative phase III trial investigated the efficacy and tolerability of this compound 1% w/w spray in minor soft-tissue injuries using a multicenter, open-label design [8]. The study enrolled 125 adult patients with clinical diagnoses of minor traumatic soft tissue lesions (bruises, sprains, strains, tendinitis, and tenosynovitis) who met predefined inclusion/exclusion criteria [8]. Participants received this compound 1% spray applied topically for seven days, with assessments conducted at baseline, day 1, day 4, and day 8 [8]. The primary efficacy variable was pain intensity measured using a Numerical Rating Scale (NRS 1-100 mm), while secondary efficacy variables included degree of inflammation and edema, functional impairment, and global assessments by both investigators and patients [8].
This compound represents a pharmacologically distinct anti-inflammatory agent with a unique multi-modal mechanism of action that extends beyond its selective COX-2 inhibition. The drug's additional effects on phosphodiesterase IV, neutrophil function, oxidant radical production, and adenosine signaling collectively contribute to its therapeutic profile and differentiate it from both traditional NSAIDs and more selective COX-2 inhibitors [2] [1] [3]. These diverse mechanisms underlie this compound's efficacy in various inflammatory and pain conditions while potentially explaining its somewhat different safety profile compared to other drugs in the NSAID class. The experimental protocols detailed in this review provide robust methodologies for investigating this compound's pharmacological properties and therapeutic potential in both preclinical and clinical settings.
The following table summarizes the key absorption, distribution, and elimination parameters of this compound after a single 100 mg oral dose in healthy adults [1] [2] [3]:
| Parameter | Value | Details |
|---|---|---|
| Absorption | ||
| Tmax (Time to Cmax) | 1.22 - 2.75 hours | Rapid absorption [1]. |
| Cmax (Peak Plasma Concentration) | 2.86 - 6.50 mg/L | After a 100 mg dose [1]. |
| Effect of Food | Negligible | No clinically significant effect on rate or extent of absorption [1] [2]. |
| Distribution | ||
| Volume of Distribution (Vz/F) | 0.18 - 0.39 L/kg | Suggests extensive tissue distribution [1] [3]. |
| Protein Binding | >97.5% | Primarily to plasma albumin [1] [4] [5]. |
| Elimination | ||
| Half-life (Terminal) | 1.80 - 4.73 hours | Short elimination half-life [1] [4]. |
| Clearance (CL/F) | 31.02 - 106.16 mL/h/kg | Primarily through metabolic clearance [1] [3]. |
| Excretion (Urine) | 50 - 66% | Mainly as metabolites [4] [3] [5]. |
| Excretion (Feces) | 29 - 39% | Mainly as metabolites [4] [3] [5]. |
This compound undergoes extensive hepatic biotransformation, producing multiple metabolites. The table below details the major metabolite and primary metabolic pathways [1] [2] [3]:
| Aspect | Details |
|---|---|
| Primary Metabolic Pathway | Ring Hydroxylation: Produces the main, pharmacologically active metabolite, 4'-hydroxythis compound (M1) [1] [2] [3]. |
| Other Metabolic Pathways | 1. Nitro-Reduction: Reduction of the nitro (-NO₂) group to an amino (-NH₂) group. 2. Ether Cleavage: Hydrolysis of the ether bond, producing metabolites like 2-phenoxy-4-nitro-methanesulfoanilide. 3. Conjugation: Resulting hydroxylated and amine metabolites undergo glucuronidation or sulfation [3]. | | Number of Metabolites Identified | At least 16 metabolites have been identified in human excreta using advanced LC-MS/MS techniques [3]. | | Activity of Metabolites | The 4'-hydroxythis compound (M1) metabolite retains anti-inflammatory and analgesic activity, though it is lower than the parent drug [1]. |
The complex metabolic fate of this compound can be visualized through the following pathway diagram, which synthesizes information from the identified metabolic studies [3]:
This compound metabolism involves hydroxylation, nitro-reduction, and conjugation pathways [3].
Understanding the data requires a look at the foundational experimental methods. A pivotal study used a radiolabeled tracer to comprehensively map this compound's fate in the body [3].
For researchers, it is critical to contextualize pharmacokinetic data within the drug's known safety profile.
Recent real-world studies and regulatory reviews provide clear data on nimesulide's performance compared to other common analgesics.
Table 1: Comparative Clinical Efficacy in Fever and Pain Management A 2025 prospective, observational study compared this compound with other therapies in 303 subjects with fever or pain. Key findings are summarized below [1] [2].
| Parameter | This compound (100 mg) | Ibuprofen (400 mg) + Paracetamol (325 mg) | Paracetamol (650 mg) |
|---|---|---|---|
| Onset of Antipyretic Action | Within 15 minutes | Not Specified | Not Specified |
| Fever Reduction | Significantly greater at 1, 2, 4, 6 hours, and through Day 8 | Less than this compound | Less than this compound |
| Pain Reduction (VAS Scores) | Significant improvement, especially by Day 1 (p < 0.0001) | Less than this compound | Less than this compound |
| Conclusion | Superior efficacy | -- | -- |
Table 2: Safety Profile and Regulatory Status The efficacy of this compound is balanced by specific safety concerns, particularly regarding the liver [3] [4] [5].
| Aspect | Details |
|---|---|
| Approved Indications | Acute pain, primary dysmenorrhea (menstrual cramps). Use for painful osteoarthritis is no longer recommended in the EU [3] [5]. |
| Common Side Effects | Headache, dizziness, somnolence, gastrointestinal upset, nausea, diarrhea, peripheral edema [4]. |
| Key Safety Concern | Hepatotoxicity: Risk of clinically apparent acute liver injury; cases of fulminant hepatic failure requiring transplantation and causing death have been reported. The estimated mortality rate among jaundiced cases is 10-20% [4]. |
| Regulatory Recommendations | - Not approved in the U.S. [3] [4].
This compound is classified as a relatively selective cyclooxygenase-2 (COX-2) inhibitor. This selectivity helps reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs [4] [6]. However, its action extends beyond this primary pathway:
The following diagram illustrates these interconnected mechanisms:
This compound's multi-modal mechanism of action targets inflammation through primary and secondary pathways.
For researchers designing studies, here are methodologies from key publications that demonstrate this compound's efficacy in validated experimental models.
Table 3: Key Experimental Models and Assessment Methods
| Model / Assay | Species | Induction Agent / Method | Key Outcome Measures | Findings (this compound vs. Control) |
|---|---|---|---|---|
| Carrageenan-Induced Paw Edema [8] [7] | Rat | 1% carrageenan injection into hind paw | Paw volume measured hourly for 6 hours using a plethysmometer | Significant reduction in edema formation |
| Freund's Adjuvant-Induced Arthritis [8] | Rat | Injection of Freund's complete adjuvant | Joint inflammation and other arthritis parameters | Demonstrated anti-inflammatory activity |
| UV-Induced Skin Erythema [8] | Guinea pig | UV radiation | Skin redness and inflammation | Reduced erythema |
| Randall-Selitto Test (Analgesia) [8] | Rat | Increasing pressure to inflamed paw | Pain threshold (pressure tolerated) | Increased pain threshold, indicating analgesia |
| Writhing Test (Analgesia) [8] | Mouse | Intraperitoneal phenylquinone injection | Number of writhing stretches | Reduced number of writhes |
| Yeast-Induced Hyperthermia (Antipyresis) [8] | Rat | Subcutaneous yeast injection | Body temperature | Reduced fever |
Beyond its classical indications, this compound has shown intriguing potential in other areas:
The table below summarizes the core safety information for this compound.
| Aspect | Details |
|---|---|
| Primary Safety Concern | Drug-Induced Liver Injury (DILI) [1] |
| Spectrum of Liver Injury | Transient enzyme elevations → Symptomatic hepatitis with jaundice → Fulminant hepatic failure [1] |
| Reported Mortality Rate (in jaundiced cases) | 10% - 20% [1] |
| Estimated Incidence of Clinically Apparent Liver Injury | ~1 in 50,000 users [1] [2] |
| Typical Latency to Onset | Few days to 6 months (median ~4 weeks); severe cases reported after 3-5 days [1] |
| Common Non-Hepatic Adverse Effects | Gastrointestinal upset (nausea, diarrhea, pain), dizziness, somnolence, skin rash, pruritus [1] [2] [3] |
| Key Risk Mitigation Strategy | Limit treatment duration to a maximum of 15 days [1] [2] |
A 2019 systematic review and meta-analysis pooled data from various study designs to quantify the risk of this compound-induced hepatotoxicity [4]. The findings are summarized below.
| Analysis Type | Comparison | Risk Estimate (Pooled) | Notes |
|---|
| Disproportionality Analysis | this compound vs. Other NSAIDs | Reporting Odds Ratio (ROR): 4.05 (95% CI: 3.46-4.75) [4] | Indicates a four-fold higher reporting rate of liver injury with this compound compared to other NSAIDs in pharmacovigilance databases. | | Relative Risk Analysis | this compound vs. Other NSAIDs/No NSAID | Relative Risk (RR): 2.30 (95% CI: 1.74-3.05) [4] | Indicates this compound users had over twice the risk of experiencing hepatotoxicity. |
The exact mechanism of this compound-induced liver injury is not fully established but is considered idiosyncratic [1]. It is hypothesized to be due to a reaction to a reactive metabolite formed during hepatic metabolism [1] [5]. The multifaceted action of this compound involves several pathways, as illustrated in the following mechanism-of-action workflow.
This compound's primary action is the selective inhibition of cyclooxygenase-2 (COX-2), reducing the synthesis of prostaglandins at inflammation sites [1] [6]. Its broader mechanism includes inhibiting phosphodiesterase type 4 (PDE4) to increase cAMP levels, scavenging reactive oxygen species (ROS), inhibiting matrix metalloproteinases (MMPs) and histamine release, and reducing platelet-activating factor (PAF) production [7] [6]. These multifaceted actions collectively contribute to its anti-inflammatory, analgesic, and antipyretic effects.
For assessing hepatotoxicity causality in reported cases, the Roussel Uclaf Causality Assessment Method (RUCAM) is a standardized tool [4]. It scores cases based on key elements:
Cases are classified as highly probable, probable, possible, or unlikely based on the total score [4].
Compounding its human safety concerns, this compound is toxic to vultures [2] [8]. Experimental studies show that vultures fed carcasses of livestock treated with this compound develop kidney failure, visceral gout, and die within 26-29 hours of exposure [8]. This has led India to ban this compound for veterinary use to protect critically endangered vulture populations [2] [8].
This compound's efficacy is counterbalanced by a significant risk of severe hepatotoxicity. For researchers and clinicians, a thorough understanding of its safety profile, strict adherence to short-term use, and vigilant patient monitoring are paramount.
Nimesulide is a nonsteroidal anti-inflammatory drug (NSAID) with a distinctive historical trajectory and clinical profile that sets it apart from conventional anti-inflammatory agents. First discovered in 1971, this compound received its initial market approval in Italy in 1985, marking the beginning of its clinical utilization across various therapeutic domains [1] [2]. As a member of the sulfonanilide class, this compound stands as the only NSAID in this particular chemical classification, contributing to its unique pharmacological behavior [3]. Over the past several decades, this compound has been approved in more than 50 countries worldwide, primarily for the management of acute pain syndromes, osteoarthritis, and primary dysmenorrhea [4] [5].
The historical development of this compound reveals a pattern of evolving regulatory scrutiny and increasing understanding of its risk-benefit profile. While the drug gained widespread acceptance in many European, Asian, and Latin American markets, it has never received approval in several countries including the United States, Canada, Australia, Japan, and New Zealand [6] [3]. This divergent regulatory acceptance stems primarily from emerging concerns regarding this compound's potential for idiosyncratic hepatotoxicity, which has led to market withdrawals or usage restrictions in some countries while maintaining its availability in others with specific safety precautions [5] [7].
Table: Historical Timeline of this compound Development and Regulatory Status
| Year | Key Event | Significance |
|---|---|---|
| 1971 | Discovery of this compound | Initial identification of the compound |
| 1985 | First marketing approval in Italy | Introduction to clinical practice |
| 1998-2002 | Reports of hepatic adverse events in Finland | Identification of safety concerns |
| 2002-2004 | European Medicines Agency review | Implementation of regulatory restrictions across EU |
| 2007 | Ban in children under 12 years (India) | Age-based restriction in response to safety concerns |
| 2011 | EMA restricts to acute pain and dysmenorrhea | Limitation of approved indications |
| 2025 | Mandatory "Box Warning" implementation (India) | Enhanced safety labeling requirements |
This compound's principal mechanism of action involves selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which represents a key distinction from traditional non-selective NSAIDs. This COX-2 preferential activity enables this compound to effectively suppress the formation of inflammatory prostaglandins while largely sparing the constitutive COX-1 enzyme that maintains gastrointestinal mucosal integrity and platelet function [8] [9]. The molecular basis for this selectivity stems from this compound's unique sulfonanilide structure, which allows it to preferentially bind to and inhibit the COX-2 isoform through specific interactions within the enzyme's active site [3]. This selective targeting translates to clinically meaningful benefits, particularly a reduced incidence of gastrointestinal adverse effects compared to non-selective NSAIDs [1].
Beyond its COX-2 inhibitory effects, this compound exhibits a multimodal mechanism of action that contributes to its distinctive pharmacological profile. Research has revealed that this compound modulates several additional pathways involved in the inflammatory cascade:
The following diagram illustrates this compound's multifaceted mechanism of action:
> Figure 1: this compound's multimodal mechanism of action, showing primary COX-2 preferential inhibition and additional anti-inflammatory pathways.
Table: Comprehensive Pharmacological Targets of this compound
| Target/Pathway | Biological Effect | Clinical Relevance |
|---|---|---|
| COX-2 Enzyme | Preferential inhibition reduces prostaglandin synthesis | Analgesic and anti-inflammatory effects with improved GI tolerability |
| Phosphodiesterases (PDE4) | Increased intracellular cAMP levels | Reduced inflammatory cell activation and mediator release |
| Reactive Oxygen Species | Neutralization of free radicals | Protection against oxidative tissue damage |
| CD73/Adenosine Pathway | Enhanced anti-inflammatory adenosine signaling | Additional anti-inflammatory mechanism beyond COX inhibition |
| Matrix Metalloproteinases | Inhibition of proteolytic enzyme activity | Prevention of tissue destruction in inflammatory states |
This compound has demonstrated consistent efficacy across various acute pain conditions, with a particularly rapid onset of action that represents one of its distinguishing clinical characteristics. The drug's favorable pharmacokinetic profile, characterized by rapid gastrointestinal absorption and quick distribution to inflammatory sites, contributes to this prompt therapeutic effect [8] [1]. Clinical studies have documented significant pain relief beginning within 15-30 minutes after administration, making this compound particularly suitable for conditions requiring fast symptomatic control [7]. The drug's synovial fluid concentration has been shown to persist longer than in plasma, potentially explaining its sustained effectiveness in articular pain conditions despite a relatively short plasma half-life of 1.8-4.7 hours [1].
Recent clinical investigations continue to support this compound's efficacy profile. The 2025 ENDEVER study, conducted across multiple Indian research centers, directly compared this compound with other common analgesics in 303 adults with fever and pain [7]. This trial demonstrated that this compound 100 mg provided more rapid fever reduction and pain relief compared to both ibuprofen 400 mg + paracetamol 325 mg combination and paracetamol 650 mg alone. Specifically, the study reported that within two hours of administration, 40% of patients with moderate pain and 6.5% with severe pain experienced reduction to only mild discomfort, with many subjects achieving complete pain resolution by the second day of treatment [7].
Beyond general acute pain management, this compound has shown particular effectiveness in several specific clinical contexts:
Table: Clinical Efficacy Outcomes from Recent this compound Studies
| Study/Parameter | Patient Population | Intervention | Key Efficacy Findings |
|---|---|---|---|
| ENDEVER Study (2025) [7] | 303 adults with fever and pain | This compound 100 mg vs. ibuprofen+paracetamol vs. paracetamol alone | Faster fever reduction (within 15 min); superior pain relief at 2 hours |
| Pain Reduction (Visual Analog Scale) | Adults with moderate to severe pain | This compound 100 mg twice daily | 40% with moderate pain and 6.5% with severe pain reduced to mild pain within 2 hours |
| Synovial Fluid Persistence [1] | Patients with joint inflammation | This compound standard dosing | Longer persistence in synovial fluid vs. plasma supporting sustained articular efficacy |
The most significant safety consideration with this compound therapy is the risk of idiosyncratic hepatotoxicity, which has shaped its regulatory status worldwide. Clinical data indicate that while transient, asymptomatic elevations in liver enzymes occur in a small percentage of patients (<1% showing >3-fold ULN increases), this compound has been associated with rare but potentially severe clinically apparent liver injury [6]. The onset of hepatotoxicity typically occurs within 1-4 weeks of initiation, though cases have been reported after as little as 3-5 days of therapy [6] [3]. The pattern of liver injury is predominantly hepatocellular, featuring elevated transaminases, with cholestatic or mixed patterns occurring less frequently [6].
The clinical spectrum of this compound-associated liver injury ranges from mild hepatitis to fulminant hepatic failure requiring transplantation or resulting in mortality. Published case reports describe more than 100 instances of clinically apparent liver injury attributed to this compound, with an estimated mortality rate of 10-20% among jaundiced cases [6]. The overall frequency of significant hepatotoxicity is estimated at approximately 1 in 50,000 users, though this varies across populations and monitoring practices [6]. Risk factors potentially include female gender, middle age, and possibly genetic polymorphisms affecting drug metabolism, though conclusive identification of risk factors remains elusive.
When evaluating this compound's safety profile, it is essential to consider both its relative risks and benefits compared to alternative therapeutic options:
The benefit-risk assessment of this compound has been formally evaluated by multiple regulatory authorities, resulting in specific use restrictions rather than universal withdrawal. The European Medicines Agency, after comprehensive review, concluded that this compound maintains a positive benefit-risk profile when used appropriately for acute pain and primary dysmenorrhea for limited duration (maximum 15 days) in patients without pre-existing liver conditions [5]. Current guidelines position this compound as a second-line therapy when first-line options like paracetamol or other NSAIDs provide inadequate relief or are poorly tolerated [7].
Standardized experimental approaches have been developed to evaluate this compound's efficacy and mechanisms of action in preclinical models. The carrageenan-induced paw edema model in rats represents a well-established method for assessing anti-inflammatory activity [10]. The standardized protocol involves:
Cell-based systems provide valuable insights into this compound's molecular mechanisms beyond COX-2 inhibition:
The regulatory landscape for this compound reflects significant international variation based on differing benefit-risk assessments. The current global status includes:
Table: Current Global Regulatory Status of this compound (Representative Countries)
| Country/Region | Regulatory Status | Key Restrictions/Limitations |
|---|---|---|
| European Union | Approved with restrictions | Maximum 15 days treatment; acute pain and dysmenorrhea only; not for children |
| India | Approved with boxed warning | Second-line therapy; contraindicated <12 years, pregnancy, hepatic/renal impairment |
| United States | Never approved | Not available |
| Canada | Never approved | Not available |
| Australia | Never approved | Not available |
| Finland | Withdrawn (2002) | Market suspension due to hepatic adverse events |
| Spain | Withdrawn (2002) | Market suspension due to safety concerns |
For healthcare professionals considering this compound therapy, current evidence supports the following practice recommendations:
This compound represents a pharmacologically distinct NSAID with a complex benefit-risk profile that has evolved through decades of clinical use and regulatory scrutiny. Its multimodal mechanism of action, combining COX-2 preferential inhibition with additional anti-inflammatory pathways, provides a unique therapeutic approach distinct from both traditional NSAIDs and selective coxibs. The documented rapid onset of analgesic action and favorable gastrointestinal tolerability compared to non-selective NSAIDs maintain its relevance in specific clinical scenarios despite identified hepatotoxicity risks.
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) belonging to the sulfonanilide class, characterized by its relative selectivity for cyclooxygenase-2 (COX-2) inhibition [1] [2]. Its preclinical profile reveals a complex mechanism that extends beyond prostaglandin suppression, encompassing multiple anti-inflammatory pathways and unique pharmacological properties not shared by all selective COX-2 inhibitors [2] [3].
The molecular mechanisms of this compound include:
Table 1: Efficacy of this compound across different animal models of pain and inflammation
| Disease Model | Species | Dose & Route | Key Parameters Measured | Results & Efficacy | Citation |
|---|---|---|---|---|---|
| Formalin-induced pain | Albino rats | 1.8 mg/200g, p.o. | Pain score (0-3 grading) | Significant analgesia vs control (P<0.001) | [7] |
| Acetic acid-induced writhing | Albino mice | 0.26 mg/20g, p.o. | Number of writhes, % MPE | Significant reduction in writhes vs control (P<0.001) | [7] |
| Radiant heat tail-flick | Albino mice | 0.26 mg/20g, p.o. | Tail flick latency | Significant increase in latency vs control (P<0.001) | [7] |
| Carrageenan-induced paw edema | Wistar rats | 5 mg/kg, i.p. | Paw volume | Significant inhibition of edema; reversed by A2A antagonist | [3] |
| Permanent MCAO (stroke) | Sprague-Dawley rats | 12 mg/kg, i.p. (multiple) | Infarct volume, neurological score | Significant reduction in cortical, subcortical, total infarct volumes (P<0.01) | [4] |
| MTX-induced intestinal mucositis | Wistar rats | 100 mg/kg, p.o. (15 days) | MDA, MPO, GSH, SOD, CAT | Normalized oxidative stress parameters; preserved villus structure | [6] |
Table 2: Comparative efficacy of this compound, paracetamol, and their combination in analgesic models
| Test Model | Treatment | Onset of Action | Duration of Action | Efficacy vs Control | Combination Rationale |
|---|---|---|---|---|---|
| Formalin test | This compound | Not specified | Not specified | Significant (P<0.001) | No significant advantage |
| Paracetamol | Not specified | Not specified | Significant (P<0.001) | ||
| Combination | Not specified | Not specified | Significant (P<0.001) | ||
| Writhing test | This compound | >60 min | >2 hours to abolish writhes | Significant (P<0.001) | No significant advantage |
| Paracetamol | <30 min | Complete abolition at 60 min | Significant (P<0.001) | ||
| Combination | <60 min | Intermediate between single agents | Significant (P<0.001) | ||
| Radiant heat | This compound | 30 min | Reduced at 1-1.5h, increased after 2h | Significant (P<0.001) | No significant advantage |
| Paracetamol | Slower than this compound | Continuous increase up to 240 min | Significant (P<0.001) | ||
| Combination | Slower than this compound | Similar to this compound | Significant (P<0.001) |
Formalin Test in Rats:
Acetic Acid-Induced Writhing Test in Mice:
Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats:
Methotrexate-Induced Intestinal Damage in Rats:
This compound's anti-inflammatory effects are partially mediated through adenosine signaling, which represents a non-prostaglandin mechanism of action [3]:
This compound activates anti-inflammatory effects through CD73/adenosine/A2A receptor pathway.
This compound exhibits a multifaceted mechanism against inflammation and oxidative stress:
This compound's multi-target mechanisms converge on neuroprotection, gastroprotection, and analgesia.
This compound has been associated with hepatotoxicity in clinical reports, though specific animal model data for liver injury is limited in the provided literature [1] [8]. The mechanism is believed to involve idiosyncratic reactions to metabolic intermediates, with severity ranging from transient enzyme elevations to fulminant hepatitis [1].
Recent environmental toxicology studies demonstrate this compound's potential ecological impact:
Table 3: this compound toxicity in avian species
| Species | Dose | Route | Findings | Time to Death | Citation |
|---|---|---|---|---|---|
| Himalayan Griffon Vulture (Gyps himalayensis) | Based on wild exposure | Oral | Severe visceral gout, elevated plasma uric acid (27-79 fold) | 26 hours | [9] |
| Cape Vulture (Gyps coprotheres) | Wild exposure estimate | Oral | Kidney failure, visceral gout | 27-29 hours | [9] |
Experimental Protocol for Vulture Toxicity:
This compound demonstrates favorable pharmacokinetic properties in animal models:
Preclinical studies establish this compound as a unique NSAID with multiple mechanism of action extending beyond COX-2 inhibition. The adenosine signaling pathway represents a particularly promising area for future research into inflammation modulation [3]. The neuroprotective effects in permanent ischemia models [4] and gastrointestinal protective effects against methotrexate-induced damage [6] highlight its potential therapeutic applications beyond conventional analgesia.
However, safety concerns—particularly hepatotoxicity [1] and environmental impacts on scavenging birds [9]—warrant careful consideration in future drug development. The lack of significant advantage of this compound-paracetamol combinations over individual drugs [7] suggests that fixed-dose combinations may not be clinically justified.
Nimesulide's therapeutic effect in dysmenorrhea is attributed to a complex, multifactorial mode of action that extends beyond simple cyclooxygenase inhibition [1].
This compound's multifactorial mechanism of action in dysmenorrhea.
Clinical studies demonstrate that this compound effectively alleviates dysmenorrhea pain by targeting both the symptoms and their underlying physiological causes.
Table 1: Effects on Uterine Activity and Prostaglandin Levels
| Parameter | Effect of this compound | Measurement & Context | Citation |
|---|---|---|---|
| Intrauterine Pressure | Significantly decreases pressure | During maximal pain period; leads to concomitant pain alleviation | [3] [4] |
| Uterine Contractility | Changes painful contracture to painless cyclic contractions | Observed after oral administration | [3] |
| Menstrual Fluid PGF2α | Reduces levels from 382 μg/L to 94 μg/L | After two 100 mg oral doses in dysmenorrheic women | [3] [4] |
Table 2: Pain Relief and Therapeutic Outcomes
| Parameter | Result | Measurement & Context | Citation |
|---|---|---|---|
| Onset of Action | Within 15-30 minutes | Meaningful pain reduction observed shortly after oral intake | [3] [1] |
| Overall Therapeutic Efficacy | Judged "very effective" or "good" in 22/28 cycles | Compared to 9/27 cycles with placebo in a double-blind trial | [4] |
| Tissue Distribution | Evenly distributed in female genital tissues; peak concentrations 3 hours post-dose | Following a single 100 mg oral dose | [3] |
For researchers looking to replicate or build upon these findings, the methodology from a key clinical-pharmacologic study is outlined below [4].
Workflow of a key clinical trial evaluating this compound in dysmenorrhea.
This compound's clinical application is significantly constrained by its safety profile, which is crucial for risk-benefit assessment in drug development.
This compound demonstrates a rapid onset of action and proven efficacy in treating primary dysmenorrhea through a multifactorial mechanism. Its ability to significantly reduce intrauterine pressure and menstrual fluid PGF2α levels is well-documented. However, its potential for severe, idiosyncratic hepatotoxicity has severely limited its global use and necessitates strict risk-mitigation strategies in any context where it is still employed. Research into its complex pharmacology continues to offer insights into inflammatory pathways relevant to pain relief.
The table below summarizes the key mechanisms through which nimesulide exerts its antipyretic effects.
| Mechanism | Biological Target/Pathway | Experimental Evidence |
|---|---|---|
| COX-2-Dependent Inhibition | Selective inhibition of Cyclooxygenase-2 (COX-2) in the brain, reducing synthesis of prostaglandin E₂ (PGE₂). | In yeast-induced febrile rats, this compound inhibited brain COX-2 activity and PGE₂ synthesis without affecting COX-1 [1]. |
| Cytokine Modulation | Reduction of pro-inflammatory pyrogens, specifically Tumor Necrosis Factor-alpha (TNF-α). | In LPS-treated rats, this compound reduced febrile response and lowered plasma TNF-α levels, an effect not seen with indomethacin [2]. |
| Adenosine Signaling | Activation of anti-inflammatory Adenosine A2A receptors via the CD73/adenosine pathway. | In a carrageenan-induced rat paw edema model, this compound's anti-inflammatory effect was partially reversed by an A2A receptor antagonist [3]. |
| Action on Other Pyrogens | Inhibition of fever induced by PGF₂α, CRF, and Endothelin-1. | In rats, this compound reduced fever induced by these specific pyrogens, whereas the non-selective COX inhibitor indomethacin did not [2]. |
The following diagram illustrates the integrated pathways through which this compound reduces fever.
Integrated Antipyretic Pathways of this compound.
A 2025 prospective real-world study compared this compound with other common antipyretics in 303 individuals with fever or fever with pain, with the following key findings [4]:
| Measurement | This compound (100 mg) | Ibuprofen + Paracetamol | Paracetamol (650 mg) |
|---|---|---|---|
| Onset of Action | Within 15 minutes | Not Specified | Not Specified |
| Fever Reduction | Significantly greater at 1, 2, 4, and 6 hours, continuing through Day 8 | Less than this compound | Less than this compound |
| Pain Reduction (VAS Score) | Significant improvement by Day 1 (p < 0.0001) | Less than this compound | Less than this compound |
| Safety Profile | Comparable, no serious adverse events | Comparable, no serious adverse events | Comparable, no serious adverse events |
To help you evaluate or replicate key findings, here are the methodologies from two pivotal studies.
1. Protocol: Evaluating Antipyretic Efficacy in LPS-Induced Fever (Rat Model) [2]
2. Protocol: Investigating the Adenosine Signaling Pathway (Cell-Based and In Vivo) [3]
For a complete picture, it is critical to be aware of this compound's drug profile and associated risks [5] [6].
This compound is a non-steroidal anti-inflammatory drug (NSAID) classified as Class II under the Biopharmaceutical Classification System (BCS), indicating it has low solubility and high permeability [1] [2]. For BCS Class II drugs, the dissolution rate is the critical step limiting drug absorption and bioavailability. Therefore, a well-validated dissolution method is essential to ensure product quality and predictable in vivo performance [1].
This document outlines a validated dissolution testing method for this compound capsules, which has been shown to effectively discriminate between formulations of different quality, such as commercial tablets and compounding capsules [3].
A validated analytical method is the foundation for obtaining reliable dissolution data.
Research supports the use of UV-VIS spectrophotometry as a suitable and validated alternative to HPLC for the analysis of this compound in dissolution samples [1] [3].
| Validation Parameter | Protocol & Results |
|---|---|
| Specificity | Confirmed by comparing results with an HPLC reference method and through the standard addition method, showing no interference from excipients [1]. |
| Linearity | Linear in the range of 5–30 μg/mL. Correlation coefficients (R²) were typically >0.999 [1] [3]. |
| Accuracy | Evaluated via standard addition method. Recovery rates for different commercial products ranged from 98-102% [1]. |
| Precision | High precision demonstrated with low relative standard deviation (RSD) values for both repeatability and intermediate precision [1] [3]. |
| Filter Adsorption | Two-tier filtration (e.g., 10-μm polyethylene pre-filter followed by 0.45-μm PVDF membrane) showed no significant drug adsorption [1]. |
The dissolution test's discriminatory power depends on carefully selected conditions that mimic the physiological environment while ensuring sink conditions.
Due to the low solubility of this compound, surfactants are necessary to achieve sink conditions. The following media have been successfully used and validated:
| Dissolution Medium | Composition | Rationale |
|---|---|---|
| Simulated Intestinal Fluid (SIF), pH 6.8 + Polysorbate 80 | SIF pH 6.8 with 1.0-1.5% (w/v) Polysorbate 80 (P80) [1]. | Provides a physiologically relevant pH and uses a safe, common surfactant to enhance solubility. |
| Aqueous Solution with SLS | Water with 1% (w/v) Sodium Lauryl Sulfate (SLS) [1] [3]. | A robust medium that provides strong solubilizing power and good discriminatory capacity. |
| Phosphate Buffer, pH 7.4 + P80 | Phosphate Buffer pH 7.4 with 1% (w/v) P80 [1]. | A higher pH medium that can be useful for discriminating between formulations. |
This method has proven effective in distinguishing product quality. A study showed that while all tested commercial tablet formulations released over 75% of this compound within 5 minutes, several compounding capsule formulations failed to reach 75% release even after 45 minutes, highlighting critical differences in product performance linked to excipient composition [3].
The relationship between this compound's properties and the method development strategy is summarized in the following diagram:
Diagram 1: Logic flow for developing a dissolution method for this compound, a poorly soluble drug.
Here is a step-by-step protocol for conducting the dissolution test for this compound capsules.
Diagram 2: Step-by-step workflow for the dissolution test procedure for this compound capsules.
For quality control purposes, a common acceptance criterion is that not less than 75% (Q) of the labeled amount of this compound is dissolved within 45 minutes [3]. This criterion was used to differentiate compliant tablets from non-compliant compounding capsules.
This application note provides a comprehensive and validated protocol for the dissolution profiling of this compound capsules. The use of surfactant-enhanced media, coupled with a specific and precise UV-VIS spectrophotometric method, ensures the development of a discriminatory test that is critical for assessing the quality and in vivo performance of this BCS Class II drug.
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor with potent anti-inflammatory, analgesic, and antipyretic properties used for various inflammatory conditions. Despite its therapeutic benefits, this compound faces significant biopharmaceutical challenges that limit its clinical application. As a Biopharmaceutical Classification System (BCS) Class II drug, this compound exhibits poor aqueous solubility (approximately 0.01 mg/mL) while demonstrating high permeability [1] [2]. This poor solubility creates challenges for pharmaceutical formulation, leading to variable bioavailability and potential hepatotoxicity concerns at higher doses needed for potential repurposing in cancer therapy [3] [4]. The dissolution rate-limited absorption of this compound necessitates advanced formulation strategies to enhance its solubility and dissolution characteristics.
Nanoparticle technology presents a promising approach to overcome these limitations through particle size reduction, increased surface area, and modified surface properties. Research has demonstrated that nanoformulations of this compound can significantly improve its dissolution rate, bioavailability, and therapeutic efficacy while potentially reducing dose-dependent toxicity [3] [4] [5]. Various nanoparticle systems, including solid lipid nanoparticles (SLN), polymeric nanoparticles, and nanosuspensions, have been investigated for this compound delivery, showing substantial improvements in pharmaceutical properties and therapeutic potential, particularly for specialized applications such as pancreatic and prostate cancer therapy where COX-2 overexpression is observed [3] [4].
Table 1: Key physicochemical properties of this compound relevant to formulation development
| Property | Characteristics | Implications for Formulation |
|---|---|---|
| Solubility | Very sparingly soluble in water (≈0.01 mg/mL) [1] | Poor dissolution rate, low bioavailability, BCS Class II |
| Partition Coefficient | log P = 2.60 [6] | Favorable membrane permeability but poor wettability |
| pKa | 6.5 (weakly acidic) [1] | pH-dependent solubility, ionizable functionality |
| Melting Point | ~143-145°C [2] | Thermal processing considerations |
| BCS Classification | Class II (low solubility, high permeability) [1] | Dissolution rate-limited absorption |
This compound's sulfonanilide moiety distinguishes it structurally from other NSAIDs containing carboxylic groups, contributing to its unique physicochemical behavior [1]. The drug's poor aqueous solubility presents the primary challenge for formulation scientists, as it directly impacts the rate and extent of dissolution,
subsequently affecting bioavailability and therapeutic consistency. This solubility limitation becomes particularly problematic when considering this compound's potential application in cancer therapy, where higher concentrations (approximately 25 μM) are required for anticancer effects compared to COX-2 inhibition (approximately 1 μM) [4].
Conventional this compound formulations face additional challenges related to hepatotoxicity concerns, especially with prolonged use, leading regulatory agencies like the European Medicines Agency (EMA) to restrict treatment duration to 15 days [4]. Furthermore, the drug's poor flow properties and compressibility characteristics complicate solid dosage form development, often requiring additional excipients or specialized processing techniques [2]. These limitations collectively highlight the necessity for advanced formulation strategies, particularly nanoparticle systems, to optimize this compound's delivery and expand its therapeutic potential.
Table 2: Comparison of this compound nanoparticle systems and their properties
| Nanoparticle Type | Composition | Particle Size Range | Encapsulation Efficiency | Key Advantages |
|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLN) | Glyceryl behenate, Poloxamer 188 [7] | 166-463 nm | >80% [4] | Improved physical stability, low toxicity, scaling feasibility |
| Polymeric Nanoparticles | PLGA, Chitosan [4] | 200-700 nm | >83% [4] | Sustained release, surface modifiability, targeted delivery |
| Nanosuspensions | PVP, HPMC, Poloxamer 188 [5] | 59-300 nm | N/A (solid dispersion) | Simple preparation, significant dissolution enhancement |
| Nanoemulsions | Caprylic/capric triglyceride, Polysorbate 80 [6] | 250-280 nm | >85% | Enhanced permeability, improved skin penetration |
SLNs represent a first-generation lipid nanoparticle system composed of biocompatible lipids that remain solid at room and body temperature. For this compound, SLNs typically utilize glyceryl behenate as the lipid matrix stabilized with poloxamer 188 as a surfactant [7]. These systems provide improved drug stability, controlled release profiles, and low toxicity compared to traditional formulations. Optimized this compound SLN formulations demonstrate excellent physical stability with minimal particle size increase when stored at 4°C for 15 days, and maintain neutral zeta potential values around -3.10 mV [7]. The lyophilization of this compound SLNs using cryoprotectants like trehalose enables long-term stability while maintaining particle integrity, with only modest size increases post-reconstitution [7].
Polymeric nanoparticles, particularly those using poly(lactic-co-glycolic acid) (PLGA), offer sustained release capabilities and surface functionalization potential for this compound delivery. These systems can be further modified with chitosan coating to impart positive surface charge, enhancing interaction with biological membranes [4]. This compound-loaded PLGA nanoparticles demonstrate high encapsulation efficiency (>83%) and maintain spherical morphology with sizes below 700 nm, making them suitable for localized administration approaches such as intra-prostatic injection for prostate cancer therapy [4]. The polymeric matrix provides protection from rapid clearance and enables tunable release kinetics through polymer composition and molecular weight selection.
Nanosuspensions utilize stabilizer polymers like polyvinyl pyrrolidone (PVP K30) to create submicron drug particles through bottom-up approaches such as solvent-antisolvent precipitation [5]. These systems achieve the smallest particle sizes (as low as 59.5 nm) among this compound nanoformulations, resulting in dramatically increased surface area for dissolution. The selection of appropriate stabilizers and their optimal concentration (typically at 1:1 drug:polymer ratio) proves critical for controlling crystal growth and preventing aggregation during production and storage [5]. When incorporated into hydrogels, this compound nanosuspensions demonstrate enhanced release profiles compared to conventional formulations, making them particularly valuable for topical applications where both local deposition and systemic absorption can be optimized.
Objective: To develop and optimize this compound-loaded solid lipid nanoparticles (SLN) using a factorial design approach for enhanced physical stability and sustained release [7].
Materials:
Equipment:
Method:
Hot Melt Emulsification:
Lyophilization:
Characterization:
Critical Parameters:
Objective: To prepare this compound nanosuspension using solvent-antisolvent precipitation method for enhanced dissolution rate [5].
Materials:
Equipment:
Method:
Drug Solution Preparation:
Aqueous Phase Preparation:
Precipitation Process:
Post-processing:
Characterization:
Optimization Notes:
Objective: To prepare this compound-loaded PLGA nanoparticles for sustained release and potential targeting applications [4].
Materials:
Equipment:
Method:
Oil Phase Preparation:
Aqueous Phase Preparation:
Emulsion Formation:
Solvent Evaporation:
Purification and Collection:
Optional Chitosan Coating:
Characterization:
Diagram 1: Preparation workflow for this compound-loaded polymeric nanoparticles using emulsion-solvent evaporation method
Dynamic Light Scattering (DLS):
Electron Microscopy:
X-ray Powder Diffraction (XRPD):
Table 3: In vitro release profile of this compound from different nanoparticle systems
| Formulation Type | Cumulative Release at 2h (%) | Cumulative Release at 8h (%) | Cumulative Release at 24h (%) | Release Kinetics |
|---|---|---|---|---|
| SLN Formulation [7] | 15-20% | 25-30% | ~30% | Sustained/controlled |
| Nanosuspension Hydrogel [5] | 45-60% | 70-85% | >90% | Rapid/Biphasic |
| Polymeric NPs (PLGA) [4] | 10-15% | 25-35% | 50-70% | Sustained |
| Conventional Formulation | <10% | <25% | <50% | Slow |
Dissolution Testing Protocol:
Release Mechanism Analysis:
Physical Stability Assessment:
Chemical Stability:
The development of this compound nanoparticles extends beyond dissolution improvement to enable novel therapeutic applications. Research has demonstrated that this compound nanoparticles show particular promise in cancer therapy, where higher drug concentrations are required for anticancer effects compared to conventional anti-inflammatory applications [3] [4].
In pancreatic cancer models, this compound has shown anticancer effects through multiple mechanisms, including upregulation of PTEN expression, inhibition of proliferation, and induction of apoptosis [3]. The overexpression of COX-2 in pancreatic intraepithelial neoplasms (PanINs) provides a therapeutic target for this compound, particularly when delivered via nanoparticles that can achieve the required local concentrations while minimizing systemic exposure and hepatotoxicity [3]. Similarly, in prostate cancer applications, this compound-loaded PLGA nanoparticles have been developed for intra-prostatic administration, achieving high local drug concentrations at the tumor site while reducing systemic exposure [4].
For topical applications, this compound nanoparticles incorporated into hydrogels demonstrate enhanced skin penetration and stratified tissue distribution. Studies have shown that nanocarrier-based gels promote this compound penetration into the stratum corneum and viable skin layers compared to non-particulated formulations [6]. This approach is particularly valuable for managing inflammatory skin conditions, rheumatoid arthritis, and localized pain while avoiding gastrointestinal side effects associated with oral administration [5].
The combination therapy potential of this compound nanoparticles is another promising avenue, as nanoparticle systems can be engineered to co-deliver multiple therapeutic agents. This approach aligns with broader trends in nanomedicine where combination therapies targeting multiple disease pathways show enhanced efficacy compared to monotherapies [8].
The development of this compound nanoparticles represents a significant advancement in addressing the biopharmaceutical challenges associated with this effective but poorly soluble drug. Through various nanoformulation strategies including solid lipid nanoparticles, polymeric nanoparticles, and nanosuspensions, researchers have successfully enhanced this compound's dissolution rate, bioavailability, and therapeutic potential while potentially mitigating its hepatotoxicity concerns.
Future research directions should focus on scale-up manufacturing processes to transition these formulations from laboratory to industrial production, rigorous preclinical and clinical evaluations to establish safety and efficacy profiles, and development of targeted delivery systems for specific therapeutic applications such as pancreatic and prostate cancer. Additionally, combination nanotherapies incorporating this compound with other therapeutic agents present promising opportunities for enhanced treatment outcomes in complex diseases.
The protocols and application notes presented in this document provide a comprehensive foundation for researchers pursuing this compound nanoparticle development, with emphasis on reproducible preparation methods, comprehensive characterization, and functional performance evaluation. As nanotechnology continues to evolve, this compound nanoformulations hold substantial promise for expanding the clinical utility of this versatile therapeutic agent.
Nimesulide is a poorly soluble, weakly acidic NSAID (pKa ~6.5) classified as a BCS Class II drug, making solubility and dissolution rate the key formulation challenges [1]. A stable suspension must effectively wet and disperse the drug particles.
Table 1: Prototype Composition of this compound Oral Suspension (100 mg/5 mL)
| Component Category | Specific Component | Quantity/Concentration | Function |
|---|---|---|---|
| Active Ingredient | This compound (microgranules) | 100 mg | Active Pharmaceutical Ingredient (API) |
| Wetting Agents | Polysorbate 80 (Tween 80) | 0.1% - 0.5% (v/v) | Reduces interfacial tension, aids dispersion |
| Suspending Agents | Sodium Carboxymethyl Cellulose, Xanthan Gum, Hydroxypropyl Cellulose | 0.5% - 2.0% (w/v) | Increases viscosity, prevents particle settling |
| Sweeteners | Sucrose, Glycerin, Stevioside | q.s. | Improves palatability |
| Antiseptics | Sodium Benzoate, Potassium Sorbate | 0.1% - 0.2% (w/v) | Prevents microbial growth |
| Solvents | Purified Water | to 5 mL | Vehicle |
Robust analytical methods are mandatory for quantifying the active ingredient and monitoring impurities and degradation products during stability studies.
Table 2: Key Validation Parameters for an HPLC Assay of this compound
| Validation Characteristic | Description & Outcome |
|---|---|
| Specificity | The method can discriminate between this compound, its impurities (e.g., Impurity D), and placebo components [3]. |
| Linearity | Demonstrated a linear response in the range of 10-150% of the test concentration with a correlation coefficient (r) > 0.999 [3]. |
| Precision | The relative standard deviation (RSD) for repeatability was ≤ 5.0% [3]. |
| Accuracy | Recovery studies showed results within 98-102% of the theoretical value [3]. |
| LOD/LOQ | Limit of Detection (LOD) and Limit of Quantification (LOQ) were established for related impurities [3]. |
| Robustness | The method remained unaffected by small, deliberate variations in chromatographic conditions [3]. |
Stability testing is critical to ensure the product's quality, safety, and efficacy throughout its shelf life under the influence of environmental factors.
Table 3: Stability Testing Schedule and Acceptance Criteria
| Storage Condition | Testing Timepoints (Months) | Key Acceptance Criteria |
|---|
| Long-Term 25°C ± 2°C / 60% RH ± 5% | 0, 3, 6, 9, 12, 18, 24, 36 | Assay: 90.0% - 110.0% of label claim Any Individual Impurity: < NMT 0.5% Total Impurities: < NMT 2.0% pH: Within specified range Microbiology: Complies with test | | Accelerated 40°C ± 2°C / 75% RH ± 5% | 0, 1, 2, 3, 6 | |
Developing a stable and effective this compound suspension requires a systematic approach targeting its inherent poor solubility. The protocols outlined here—using surfactant-based solubilization, a validated HPLC method for quality control, and rigorous ICH-compliant stability testing—provide a framework for successful formulation. Researchers must remain acutely aware of the drug's safety profile and incorporate all necessary regulatory and safety considerations into the development process.
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by poor solubility and high permeability [1]. The primary goal of formulation is to enhance its dissolution rate, which directly impacts bioavailability [1]. Direct compression is a viable method, as studies have shown that this compound tablets prepared this way can have superior dissolution properties compared to those made by wet granulation [2].
The table below summarizes the roles and recommended excipients for a direct compression formulation of this compound, compiled from various research efforts [3] [4] [5].
Table 1: Excipient Selection for this compound Direct Compression Formulation
| Excipient Function | Purpose for this compound | Recommended Types & Examples |
|---|---|---|
| Diluent / Filler | Ensure uniform powder flow and adequate tablet weight. | Spray-dried lactose, Dicalcium phosphate (e.g., Emcompress), Microcrystalline Cellulose (MCC, e.g., Avicel PH-102) [5]. |
| Dry Binder / Compression Aid | Impart cohesiveness and ensure tablet hardness. | Microcrystalline Cellulose (MCC) [5], Polyvinylpyrrolidone (PVP K30) [4]. |
| Disintegrant | Promote tablet breakup in fluid for drug release. | Sodium Starch Glycolate, Croscarmellose Sodium, Crospovidone [5]. |
| Solubility / Dissolution Enhancer | Critical for improving the dissolution of poorly soluble this compound. | Sodium Lauryl Sulfate (SLS) [4], β-Cyclodextrin complexes [2]. |
| Lubricant | Reduce friction during ejection. | Magnesium stearate [5]. |
| Glidant | Improve powder flowability. | Colloidal silicon dioxide [5]. |
The following protocol provides a detailed methodology for manufacturing this compound tablets via direct compression. This workflow is adapted from general direct compression principles and specific research on this compound [2] [4] [5].
After compression, tablets must be tested to ensure they meet quality standards. The table below lists key tests and their target outcomes based on pharmacopeial standards and research.
Table 2: Post-Compression Quality Control Tests for this compound Tablets
| Test | Method / Equipment | Target / Expected Outcome |
|---|---|---|
| Hardness | Monsanto or Pfizer hardness tester | Sufficient mechanical strength to withstand handling (e.g., 4-8 kg/cm²) [6]. |
| Friability | Roche friabilator | Loss of weight should be not more than 1.0% (w/w) [6]. |
| Disintegration | USP disintegration apparatus | For immediate-release tablets: within 15 minutes, though faster times are targeted [6]. |
| Drug Content Uniformity | HPLC or UV-Vis Spectrophotometry | Not less than 95% and not more than 105% of the labeled claim [1]. |
| In-vitro Dissolution | USP dissolution apparatus (e.g., Paddle, 50 rpm, pH 7.4 buffer) | Immediate Release: >75% drug release within 30 minutes [4]. |
The formulation development process involves systematically understanding the impact of different variables, as shown in the following diagram.
This application note provides a foundational protocol for developing this compound tablets via direct compression. The strategy hinges on a careful selection of excipients that directly address this compound's poor solubility, particularly through the use of dissolution enhancers like SLS. Success requires systematic optimization of both formulation and process variables, followed by rigorous quality control and stability testing.
This compound (N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide) is a potent non-steroidal anti-inflammatory drug (NSAID) and a selective cyclooxygenase-2 inhibitor with significant analgesic and antipyretic properties. As a Class II compound under the Biopharmaceutical Classification System, this compound exhibits low solubility and high permeability, making dissolution rate a critical limiting factor in its bioavailability. This application note provides comprehensive quality control protocols for this compound active pharmaceutical ingredients (APIs) and finished dosage forms, incorporating validated methods from current scientific literature to ensure product quality, safety, and efficacy.
The analytical control strategy for this compound must address multiple aspects of pharmaceutical quality, including identity, assay, impurity profiling, dissolution performance, and stability. This document consolidates robust methodologies from peer-reviewed studies and pharmacopeial recommendations, with particular emphasis on chromatographic techniques, electrophoretic methods, and spectrophotometric assays that have been systematically validated according to regulatory guidelines. These methods are suitable for implementation in quality control laboratories for routine analysis and stability testing of this compound-containing formulations.
Various analytical techniques have been developed and validated for the quantification of this compound in pharmaceutical compounds, each offering distinct advantages for specific applications. High-performance liquid chromatography remains the most widely employed technique for this compound assay and impurity profiling due to its excellent sensitivity, specificity, and reproducibility. Recent advancements have focused on high-throughput approaches using monolithic columns that dramatically reduce analysis time while maintaining data quality. For routine quality control in resource-limited settings, UV-VIS spectrophotometry provides a cost-effective alternative with adequate accuracy and precision when properly validated. Additionally, capillary electrophoresis techniques have emerged as environmentally friendly alternatives with minimal solvent consumption and high separation efficiency.
The selection of an appropriate analytical method depends on the specific quality attribute being assessed. For impurity profiling, methods with high resolution and specificity are essential, whereas dissolution testing may prioritize rapid analysis and high sample throughput. The table below summarizes the key analytical techniques used in this compound quality control:
Table 1: Overview of Analytical Methods for this compound Quality Control
| Technique | Applications | Limit of Quantification | Analysis Time | Key Advantages |
|---|---|---|---|---|
| HPLC-UV (Monolithic) | Dissolution testing, Assay | ~1.5 μg/mL | ~1 minute | High throughput, Solvent efficiency |
| HPLC-UV (Particulate) | Impurity profiling, Stability | Varies by impurity | 15-25 minutes | Robust separation, Pharmacopeial compliance |
| LC-MS | Bioanalysis, Metabolite studies | 1.03-1.30 ng/mL | 5-10 minutes | High sensitivity, Specific detection |
| Micellar Electrokinetic Chromatography | Impurity profiling | 0.12-0.58 μg/mL | <15 minutes | High efficiency, Minimal solvent waste |
| UV-VIS Spectrophotometry | Routine assay, Dissolution | ~5 μg/mL | <5 minutes | Simplicity, Cost-effectiveness |
| Capillary Zone Electrophoresis | Formulation analysis | ~5 μg/mL | <4 minutes | High efficiency, Rapid method development |
Liquid chromatographic methods provide robust separation and quantification of this compound in the presence of its impurities and degradation products. A validated high-throughput approach utilizing a monolithic column achieves exceptional analysis speed without compromising data quality [1].
Chromatographic Conditions:
Sample Preparation:
Validation Parameters:
This method is particularly suitable for dissolution testing applications where rapid analysis is essential for processing large sample batches. The short run time significantly enhances laboratory efficiency while maintaining regulatory compliance and data integrity.
For ultra-sensitive detection of this compound and its metabolites in complex matrices, an LC-MS method provides exceptional sensitivity and specificity [2]. This approach is particularly valuable for stability studies and bioanalytical applications.
Chromatographic Conditions:
Mass Spectrometric Detection:
Sample Preparation for Milk Matrix:
Method Performance:
Table 2: HPLC Method Validation Parameters for this compound Analysis
| Validation Parameter | High-Throughput Method [1] | LC-MS Method [2] | Stability-Indicating Method [3] |
|---|---|---|---|
| Linearity Range | 150-500 μg/mL | 1.30-125.07 ng/mL | 150-500 μg/mL |
| Correlation Coefficient (r²) | >0.999 | >0.99 | >0.999 |
| Precision (RSD%) | <2.0% | 0.7-12% | <2.0% |
| Accuracy (% Recovery) | 98.5-101.3% | 89-113% | 98-102% |
| LOD | 0.5 μg/mL | 0.39 ng/mL | 0.1 μg/mL |
| LOQ | 1.5 μg/mL | 1.30 ng/mL | 0.3 μg/mL |
| Specificity | No interference from excipients | Resolves metabolite | Resolves degradation products |
The following workflow illustrates the complete HPLC analysis procedure from sample preparation to data analysis:
Figure 1: Workflow for HPLC Analysis of this compound
Micellar electrokinetic chromatography offers a robust alternative to HPLC for the separation and determination of this compound-related substances, providing high separation efficiency with minimal solvent consumption [4]. This method is particularly valuable for comprehensive impurity profiling during quality control.
Electrophoretic Conditions:
Sample Preparation:
Separation Performance:
Validation Data:
This MEKC method effectively separates all six this compound impurities (A-F) listed in the European Pharmacopoeia, making it suitable for routine quality control of this compound bulk material and pharmaceutical formulations.
Capillary zone electrophoresis provides an ultra-fast approach for this compound determination in pharmaceutical formulations, with analysis times under 4 minutes [5]. This method offers exceptional efficiency with minimal sample consumption.
Optimized Conditions:
Method Performance:
This CZE method is particularly suitable for high-throughput environments requiring rapid quality assessment of this compound formulations, with significantly reduced operating costs compared to HPLC methods.
UV-VIS spectrophotometry provides a simple, rapid, and cost-effective method for this compound quantification in pharmaceutical formulations, suitable for routine quality control in resource-limited settings [6]. The method employs base-induced bathochromic shift for enhanced specificity.
Analytical Procedure:
Method Validation:
This spectrophotometric method can effectively replace HPLC for dissolution testing applications when properly validated for the specific formulation, offering significant cost and time savings for routine analysis.
An innovative spectrophotometric approach using nickel chloride as a reference standard has been developed to address the limitations of traditional methods that require expensive this compound reference standards [7]. This method provides enhanced reproducibility and reduced analytical error.
Procedure:
Advantages:
This method is particularly valuable for quality control laboratories in developing regions where access to certified reference materials may be limited.
Table 3: Validation Parameters for Spectrophotometric Methods of this compound Analysis
| Validation Parameter | UV-VIS with Alkaline Treatment [6] | Nickel Chloride Reference Method [7] | Acceptance Criteria |
|---|---|---|---|
| Wavelength | 395-397 nm | 395 nm | NMT ±2 nm variance |
| Linearity Range | 5-30 μg/mL | 10-30 μg/mL | - |
| Correlation Coefficient | >0.999 | >0.998 | NLT 0.995 |
| Precision (RSD%) | <2.0% | <2.5% | NMT 3.0% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| LOD | ~1.5 μg/mL | ~2.0 μg/mL | - |
| LOQ | ~5.0 μg/mL | ~6.0 μg/mL | - |
Dissolution testing is critical for this compound formulations due to its BCS Class II classification, where dissolution rate represents the primary limiting factor for bioavailability. The development of discriminatory dissolution methods requires careful selection of media and apparatus parameters [6].
Apparatus Selection:
Dissolution Media Options:
Sample Collection and Analysis:
The discriminatory power of the dissolution method is significantly influenced by surfactant type and concentration, with studies demonstrating that particle size distribution of the active ingredient critically affects dissolution performance and must be strictly controlled during formulation development.
Implementing a Quality by Design framework for this compound formulation development enables systematic optimization of critical process parameters to ensure consistent dissolution performance [8]. This science-based approach enhances product understanding and control.
Critical Process Parameters:
Critical Quality Attributes:
Design Space Definition:
The QbD approach facilitates robust formulation design and identifies critical control points during manufacturing to ensure consistent this compound product quality and performance.
Photostability testing is essential for this compound due to its inherent photosensitivity, which can lead to degradation products with potential safety concerns. A validated stability-indicating HPLC method effectively monitors this compound degradation under light stress conditions [9] [3].
Photostability Protocol:
Chromatographic Conditions:
Key Degradation Products:
Method Performance:
The study concludes that this compound is relatively photostable but requires appropriate packaging to minimize light exposure during storage, with recommended maximum photostability limits established for the identified degradation products.
Comprehensive impurity control is vital for this compound quality assurance, with the European Pharmacopoeia establishing limits for six specified impurities (A-F). A systematic approach to impurity profiling ensures product safety throughout the shelf life [4].
Specified Impurities:
Control Strategy:
The impurity control strategy should be risk-based, focusing on impurities that are most likely to form during synthesis and storage, with particular attention to degradation products that may increase over the product's shelf life.
These comprehensive application notes provide validated methodologies for the quality control of this compound pharmaceutical compounds, addressing the key aspects of identity, assay, purity, and performance. The protocols have been carefully selected from peer-reviewed scientific literature and optimized for implementation in quality control laboratories. The diverse analytical approaches accommodate varying resource availability and testing requirements, from sophisticated LC-MS methods for ultra-trace analysis to economical spectrophotometric techniques for routine quality assessment.
Implementation of these protocols will ensure consistent product quality and facilitate regulatory compliance for this compound-containing pharmaceuticals. The methods demonstrate adequate accuracy, precision, and specificity for their intended applications, with validation data meeting accepted regulatory standards. Ongoing method verification during routine use is recommended to ensure continued suitability, with particular attention to changes in formulation composition or manufacturing processes that may affect analytical performance.
This compound is a potent non-steroidal anti-inflammatory drug (NSAID) with selective COX-2 inhibition properties that is widely used for its analgesic, antipyretic, and anti-inflammatory effects. Despite its therapeutic benefits, this compound faces significant biopharmaceutical challenges that limit its clinical effectiveness. The drug is classified as a BCS Class II compound, characterized by low aqueous solubility (<0.01 mg/mL) while maintaining high permeability across biological membranes. This poor solubility represents the rate-limiting step for its absorption, leading to low and variable bioavailability, which necessitates higher dosing frequencies and increases the risk of dose-dependent adverse effects including gastrointestinal complaints and potential hepatotoxicity.
The fundamental solubility challenge with this compound arises from its crystalline structure properties, where the energy required to disrupt the crystal lattice (crystal packing energy) significantly exceeds the solvation energy gained when interacting with water molecules. This substantial energy barrier means conventional formulation approaches often fail to achieve adequate dissolution rates or sufficient extent of dissolution. Additionally, this compound exists in multiple polymorphic forms (Form I and Form II), each with different thermodynamic stability and dissolution characteristics, further complicating formulation development. Overcoming these challenges requires strategic implementation of advanced formulation technologies that address the underlying thermodynamic and kinetic barriers to this compound dissolution.
Various advanced formulation strategies have been investigated to improve this compound's dissolution profile and oral bioavailability. These approaches work through different mechanisms including particle size reduction, alteration of solid-state properties, improvement of wetting characteristics, and reduction of crystal lattice energy. The selection of appropriate technology depends on multiple factors including the physicochemical properties of the drug, desired release profile, stability requirements, manufacturing feasibility, and cost considerations.
Table: Comparison of Formulation Technologies for this compound Solubility Enhancement
| Technology | Mechanism of Action | Key Formulation Components | Solubility Improvement | Processing Considerations |
|---|---|---|---|---|
| Solid Dispersion Systems | Molecular dispersion in polymer matrix; amorphization | PVP K-25, HPMC, Poloxamers | 3-5 fold increase [1] [2] | Solvent evaporation, hot melt extrusion, centrifugal spinning |
| Supercritical Anti-Solvent (SAS) | Particle size reduction; amorphization | HPMC, PVP K30, DCM/MeOH solvent system | Significant dissolution rate enhancement [3] | High pressure operation (80 bar), temperature control (40°C) |
| Centrifugal Fiber Formation | Increased surface area; amorphization | PVP K-12, PVP K-17, sucrose, mannitol | 3-5 fold increase in water [4] [1] | Solvent-free, high temperature melting and spinning |
| Layered Double Hydroxide (LDH) Hybrids | Intercalation into inorganic layers; improved wetting | Mg3Al LDH, nitrate or carbonate counterions | ~2 fold increase vs commercial (Aulin) [5] | Co-precipitation or reconstruction methods |
| Inclusion Complexation | Host-guest complexation; molecular encapsulation | HP-β-CD, β-cyclodextrin | Enhanced dissolution rate [6] | Kneading method, solvent evaporation |
| Nanocrystal Technology | Increased surface area; reduced particle size | PVP-K15, PVP-K30, HPMC-E5, Poloxamer 188 | Improved dissolution velocity [7] | Anti-solvent precipitation, high-pressure homogenization |
The solid dispersion approach represents one of the most effective strategies, where this compound is molecularly dispersed in hydrophilic polymer matrices, primarily using polyvinylpyrrolidone (PVP) of varying molecular weights or hydroxypropyl methylcellulose (HPMC). Research has demonstrated that PVP K-25 provides optimal solubility enhancement, achieving approximately 5.27-fold improvement in this compound solubility through successful amorphization and inhibition of recrystallization [2]. The interaction between this compound's sulfonamide group and the carbonyl group of PVP facilitates the formation of hydrogen bonds that stabilize the amorphous state, which is crucial for maintaining enhanced solubility characteristics throughout the product shelf life.
The centrifugal fiber formation technique represents an innovative, environmentally-friendly approach to producing this compound solid dispersions without using organic solvents. Begin by preparing physical mixtures of this compound with carrier excipients in optimal ratios—typically 1:2 to 1:5 drug-to-polymer ratios—using PVP polymers (K-12 or K-17) alone or in combination with saccharides (mannitol or sucrose). The mixture is processed using a cotton candy machine with a rotating head, maintaining the temperature approximately 20-30°C above the melting point of the carrier system while applying centrifugal forces that stretch the molten material into fine fibers.
Critical processing parameters that require careful control include rotational speed (typically 2000-5000 rpm), heating temperature, distance to the collector, and the diameter of the rotating head orifices. Successful fiber formation typically achieves >70% process yield with 3-5 fold solubility enhancement compared to pure this compound [4] [1]. The resulting fibrous mat should be immediately transferred to a desiccator containing desiccant to prevent moisture absorption and possible recrystallization. For subsequent formulation, the fibers can be gently milled through a sieve to obtain uniform particles for tableting or encapsulation.
Troubleshooting Tips:
The SAS technique utilizes supercritical carbon dioxide (scCO₂) as an anti-solvent to precipitate this compound and polymer simultaneously, creating amorphous solid dispersions with enhanced dissolution properties. Prepare the drug-polymer solution by dissolving this compound with HPMC and PVP (typical ratio 1:2:2 w/w/w) in a dichloromethane/methanol (3:1 v/v) solvent system at a total solute concentration of 0.05 g/mL. The solution is introduced into a supercritical vessel through a nozzle system while maintaining conditions at 80 bar pressure and 40°C temperature, with CO₂ flow rate optimized to achieve complete and uniform precipitation.
Process optimization should focus on the solvent-to-antisolvent ratio, nozzle geometry, solution flow rate, and pressure-temperature conditions within the phase diagram to ensure operation near the critical point of the mixture. These parameters control the particle morphology, size distribution, and solid-state properties. After precipitation, maintain the system under supercritical flow for sufficient time (typically 60-120 minutes) to ensure complete solvent removal, then depressurize slowly to recover the this compound amorphous solid dispersion as a fine, free-flowing powder [3].
The solvent evaporation method provides a more accessible laboratory-scale approach for preparing this compound solid dispersions. Dissolve this compound and selected polymer (PVP K-25 shows particular efficacy) in a volatile organic solvent such as ethanol, methanol, or dichloromethane at a drug-to-polymer ratio typically between 1:1 to 1:5. The solvent should be completely removed using a rotary evaporator under reduced pressure (40-60°C water bath) until a solid film is formed, which is then further dried in a vacuum desiccator for at least 24 hours to ensure complete solvent removal.
The resulting solid mass should be gently ground in a mortar and pestle, then passed through an appropriate sieve (typically 80-100 mesh) to obtain a uniform powder. For PVP-based systems, research has demonstrated optimal performance at drug-polymer ratios of 1:2 to 1:4, with complete amorphization confirmed by the absence of crystalline peaks in PXRD analysis [2]. The formation of hydrogen bonds between this compound's sulfonamide group and the carbonyl group of PVP is critical for stabilization of the amorphous form, which can be confirmed through FTIR spectroscopy by observing shifts in characteristic absorption bands (particularly the S=O and N-H stretches).
LDH hybrid systems offer an innovative approach combining solubility enhancement with potential gastroprotective effects. Two primary methods can be employed: the co-precipitation method involves dissolving this compound (0.324 mmol) in an ethanol-water mixture (2:1 v/v) with decarbonated NaOH, then slowly adding this solution to a mixture of Mg(NO₃)₂·6H₂O (0.720 mmol) and Al(NO₃)₃·9H₂O (0.216 mmol) under nitrogen atmosphere with vigorous stirring. The alternative reconstruction method begins with pre-formed Mg₃Al–CO₃ LDH, which is calcined at 450°C for 4 hours to remove carbonate ions, then the resulting mixed metal oxide is added to a solution of this compound in ethanol-water.
For both methods, the resulting suspension should be stirred for 24 hours at room temperature under nitrogen atmosphere, then recovered by centrifugation, washed thoroughly with decarbonated water, and dried under vacuum. Successful intercalation is confirmed by XRPD analysis showing an increase in basal spacing from approximately 0.76 nm in the original LDH to 2.16 nm in the this compound-LDH hybrid, indicating expansion of the interlayer space to accommodate drug molecules [5]. The hybrid material typically demonstrates approximately twofold improvement in dissolution rate compared to commercial this compound formulations (Aulin).
Comprehensive solid-state characterization is essential for understanding the physicochemical properties of this compound formulations and correlating these properties with dissolution performance. Powder X-ray diffraction (PXRD) provides critical information about the crystalline state of this compound in the formulated product, with the complete absence of characteristic crystalline peaks at diffraction angles (2θ) of 12.2°, 16.8°, 19.4°, and 22.4° indicating successful amorphization. The degree of crystallinity should be quantified relative to pure crystalline this compound standards to assess the effectiveness of the amorphization process.
Differential scanning calorimetry (DSC) should be performed with heating rates of 5-10°C/min under nitrogen purge, with the disappearance of the sharp this compound melting endotherm at approximately 150°C indicating conversion to the amorphous state. FTIR spectroscopy can confirm molecular interactions between this compound and polymeric carriers, particularly focusing on shifts in the sulfonamide S=O stretching vibrations (1050-1150 cm⁻¹ range) and N-H stretching (approximately 3300 cm⁻¹), which provide evidence of hydrogen bonding that stabilizes the amorphous dispersion [2]. Scanning electron microscopy (SEM) reveals morphological characteristics and surface properties of the formulated products, with fibrous structures, spherical particles, or layered structures providing visual evidence of successful processing.
Dissolution performance should be evaluated using USP apparatus (typically Type II paddle apparatus) at 50-75 rpm in physiologically relevant media including phosphate buffer (pH 6.8, 7.4) maintained at 37±0.5°C. The poor intrinsic solubility of this compound presents sink condition challenges, which may be addressed by adding appropriate surfactants (such as 1-2% SLS) to the dissolution medium or using larger volume vessels while maintaining sink conditions. Samples should be withdrawn at predetermined time intervals (5, 10, 15, 30, 45, 60, 90, and 120 minutes), filtered through 0.45μm membranes, and analyzed using validated UV-Vis spectrophotometric methods at 295-305 nm or HPLC methods with UV detection.
Table: Key Characterization Techniques for this compound Formulations
| Technique | Parameters Assessed | Interpretation Guidelines | Common Artifacts |
|---|---|---|---|
| PXRD | Crystallinity, polymorphism, phase identification | Absence of crystalline peaks = amorphous formation; New peaks = possible polymorph transformation | Preferred orientation effects, humidity-induced crystallization |
| DSC | Melting point, glass transition, recrystallization events | Tg > 50°C suggests good physical stability; No melting endotherm = complete amorphization | Overlapping thermal events, plasticizing effect of moisture |
| FTIR | Molecular interactions, hydrogen bonding, compatibility | Shift in S=O (1150 cm⁻¹) or N-H (3300 cm⁻¹) stretches indicates H-bonding with polymer | Moisture interference in 3300 cm⁻¹ region, saturation effects |
| SEM | Morphology, surface characteristics, particle size | Fibrous structures = centrifugal success; Spherical particles = SAS processing | Charging effects in non-conductive samples, representative area selection |
| Dissolution Testing | Release rate, extent of dissolution, supersaturation | >80% in 30 min indicates significant improvement; Rapid precipitation = unstable supersaturation | Sink condition violations, filter adsorption, drug stability issues |
Dissolution data analysis should include model-dependent approaches (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand release mechanisms, with the Korsmeyer-Peppas model particularly valuable for identifying release mechanisms (Fickian diffusion, Case-II transport, or anomalous transport) based on the release exponent (n) value. Additionally, model-independent parameters including mean dissolution time (MDT), dissolution efficiency (DE), and similarity factor (f₂) provide comprehensive assessment of dissolution performance compared to reference products. For optimized this compound formulations, target dissolution profiles should achieve >85% drug release within 30 minutes across physiological pH ranges to ensure adequate absorption potential.
Q: Our this compound solid dispersions show good initial dissolution but performance decreases during storage. What could be causing this and how can we prevent it?
A: This is a classic physical instability issue where the amorphous this compound undergoes devitrification (recrystallization) during storage. Several factors contribute to this problem: (1) Inadequate polymer selection - Ensure you're using polymers with strong hydrogen bonding capability with this compound (PVP K-25 has shown excellent results); (2) Residual solvents - Even small amounts of residual solvents can dramatically increase molecular mobility and promote crystallization, so extend vacuum drying and confirm solvent removal by TGA; (3) Moisture uptake - Amorphous systems are hygroscopic, and absorbed water acts as a plasticizer. Incorporate desiccants in primary packaging and consider moisture-barrier blister materials; (4) Insufficient drug-polymer ratio optimization - For PVP systems, ratios between 1:2 to 1:4 (drug:polymer) typically provide optimal stability [2].
Q: When using the SAS process, we're experiencing low yields due to excessive loss of this compound in the supercritical CO₂. How can we improve recovery?
A: this compound does have measurable solubility in scCO₂, particularly at higher pressures. To minimize product loss: (1) Operate at lower pressures (80 bar rather than 100+ bar) while still maintaining supercritical conditions; (2) Optimize the solvent system - Using DCM/MeOH (3:1 v/v) rather than pure methanol has shown improved recovery; (3) Control temperature precisely at 40°C to balance solubility and precipitation kinetics; (4) Consider polymer selection - HPMC and PVP form strong interactions with this compound that reduce its partitioning into scCO₂ [3]. Also ensure your CO₂ flow rate and solution injection rate are properly balanced - too rapid expansion can carry fine particles out of the collection vessel.
Q: During dissolution testing, we observe rapid initial release but then precipitation occurs. How should we interpret this and what formulation adjustments can help?
A: This phenomenon represents supersaturation followed by precipitation and indicates that the formulation generates concentrations higher than the thermodynamic solubility but lacks adequate crystallization inhibition. Several strategies can address this: (1) Increase polymer content in your solid dispersion - the polymer should serve as a precipitation inhibitor by adsorbing to crystal surfaces and preventing growth; (2) Incorporate additional stabilizers such as poloxamers, HPMC, or specifically designed crystallization inhibitors like PVP-VA; (3) Optimize the dissolution medium - while sink conditions may require surfactants, be aware that these can mask precipitation issues that would occur in vivo; (4) Consider lipid-based systems that maintain the drug in a solubilized state throughout the GI transit.
Q: Our centrifugal fiber formation process produces inconsistent fibers with variable drug content. What parameters should we focus on for better control?
A: Centrifugal fiber formation is highly dependent on rheological properties of the melt and processing parameters. For improved consistency: (1) Ensure complete melting and homogeneous mixing before spinning - incomplete melting causes drug-rich and polymer-rich regions; (2) Control temperature gradients within the spinning head - temperature variations as small as 5°C can significantly affect melt viscosity and fiber formation; (3) Maintain stable rotational speed - fluctuations cause variations in centrifugal force and fiber diameter; (4) Optimize the formulation composition - including plasticizers (like mannitol or sucrose) can improve processability; (5) Control ambient conditions - humidity and room temperature can affect cooling rates and fiber morphology [4] [1]. Implementing process analytical technologies (PAT) such as in-line temperature and video monitoring can help identify and correct variations in real-time.
The successful development of this compound formulations with enhanced dissolution properties requires systematic application of the principles and methodologies outlined in this technical guide. The fundamental goal remains transforming this compound from its thermodynamically stable crystalline form to a higher energy state (typically amorphous) while providing sufficient stabilization through appropriate polymeric matrices or carrier systems to maintain this state throughout the product shelf life. Each technology platform offers distinct advantages: centrifugal fiber formation provides solvent-free processing, SAS technology enables precise particle engineering, solid dispersions offer formulation flexibility, and LDH hybrids combine dissolution enhancement with potential gastroprotection.
This compound's physical properties often make it unsuitable for direct compression as supplied. The main reasons identified from research are:
Before and after attempting to improve flowability, it's crucial to measure it objectively. The following table summarizes key powder flow metrics used in research to evaluate this compound [1]:
| Property | Measurement Method | Significance in Direct Compression |
|---|---|---|
| Angle of Repose | The angle formed by a powder pile relative to the horizontal. | Indicates inter-particle friction; a lower angle suggests better flow. |
| Flow Rate | The mass of powder discharged from an orifice per unit of time. | Directly measures how quickly powder flows; a higher rate is better. |
| Carr Index (Compressibility Index) | Calculated from bulk and tapped densities. | Assesses the powder's tendency to consolidate; a lower index suggests better flow. |
| Hausner Ratio | The ratio of tapped density to bulk density. | Similar to Carr Index; a lower ratio (closer to 1.0) indicates better flowability. |
Here are specific methods successfully applied to this compound, as documented in scientific literature:
The following diagram outlines a systematic approach to diagnosing and solving this compound flowability issues in your experiments:
Q1: My this compound powder is micronized but clogs the hopper. What can I do? A1: Micronization increases surface area, which can lead to cohesion and poor flow [2]. Agglomeration techniques like Crystallo-co-agglomeration (CCA) are particularly suited to solve this by building larger, more spherical agglomerates [1].
Q2: Can I just add glidants like colloidal silica to improve flow? A2: While glidants are a common first step, the search results indicate that for this compound, more robust engineering like CCA may be necessary for reliable direct compression. Glidants can help, but might not be sufficient for severe flow issues.
Q3: Does the polymorphic form of this compound really affect tableting? A3: Yes, research shows that different crystal forms can have distinct compaction behaviors. One study specifically highlighted that a desolvated dioxane crystal form of this compound showed excellent tabletability, helping to avoid problems like capping [3].
Q1: What is the overall GI safety profile of this compound compared to other NSAIDs?
This compound demonstrates a more favorable GI tolerability than many traditional, non-selective NSAIDs. This is attributed to its relative selectivity for cyclooxygenase-2 (COX-2) over COX-1 [1] [2]. The primary mechanism of NSAID-induced GI injury is the inhibition of COX-1, which reduces the synthesis of gastroprotective prostaglandins [3]. By sparing COX-1, this compound causes less damage to the gastric mucosa.
A comprehensive analysis of the FDA Adverse Event Reporting System (FAERS) database provides quantitative insights. The study used principal component analysis to group NSAIDs based on their GI adverse event profiles, considering factors like risk, severity, and the site of injury (upper vs. lower GI tract) [3]. The data suggests that COX-2 selective inhibitors, as a class, are associated with a lower incidence of GI events, though they may sometimes be of greater severity and primarily affect the upper GI tract [3].
The table below summarizes key comparisons based on the FAERS analysis and clinical reviews:
| NSAID Category | Example Drugs | Relative GI Risk (Incidence) | Notes on GI Safety Profile |
|---|---|---|---|
| COX-2 Selective | Celecoxib, Rofecoxib, This compound | Lower [2] [3] | Fewer GI injuries than non-selective NSAIDs; associated with greater severity in some reports [3]. |
| Nonselective (High GI Risk) | Ketoprofen, Piroxicam | Higher [3] | Consistently associated with a higher risk of GI disorders [3]. |
| Nonselective (Lower GI Risk) | Ibuprofen, Diclofenac | Medium (Lower risk relative to other non-selective) [3] | Often associated with a lower risk of GI disorders within the non-selective class [3]. |
Q2: Are there specific patient factors that increase the risk of GI complications with NSAIDs like this compound?
Yes, certain patient factors significantly increase susceptibility to GI injury. Key risk factors identified in pharmacovigilance studies include [3]:
Q3: What is the primary safety concern with this compound, and how does it impact its use?
The most significant safety concern with this compound is idiosyncratic hepatotoxicity (drug-induced liver injury) [1] [5] [4]. This risk has led to its market withdrawal or restriction in several countries (e.g., Finland, Spain, Ireland) [6] [7] [8] and it has never been approved in the United States [1] [5] [7].
Regulatory bodies like the European Medicines Agency (EMA) have implemented strict usage guidelines to manage this risk. The core recommendations are [6] [7]:
The following diagram illustrates the core risk management strategy mandated by regulatory agencies for this compound:
For researchers investigating GI side effects, here are detailed methodologies based on the analyzed studies.
Protocol 1: Analyzing Real-World GI Adverse Event Data from FAERS
This protocol is based on the 2025 study that performed a comprehensive analysis of the FDA Adverse Event Reporting System database [3].
Protocol 2: In Vivo Assessment of Ulcerogenicity in Animal Models
While not detailed in the search results, standard pre-clinical models are implied. A typical protocol involves:
The workflow for a comprehensive safety assessment integrating these protocols can be visualized as follows:
The table below summarizes key quantitative data on this compound-associated hepatotoxicity from meta-analyses and observational studies.
| Metric | Findings | Source / Context |
|---|---|---|
| Relative Risk (RR) | RR 2.21 (95% CI 1.72-2.83) [1] | Meta-analysis of observational studies; significantly increased risk of hepatotoxicity vs. non-use/other NSAIDs [1]. |
| Reporting Odds Ratio (ROR) | Pooled ROR 3.99 (95% CI 2.86-5.57) [1] | Disproportionality analysis from spontaneous reporting databases; signals much higher reporting rates vs. other NSAIDs [1]. |
| Mortality Rate | 10% - 20% [2] | Among jaundiced cases with clinically apparent liver injury [2]. |
| Frequency of Liver Injury | Approximately 1 in 50,000 users (estimated) [2] | For clinically apparent liver injury [2]. |
| Onset of Hepatotoxicity | Few days to 6 months; usual latency ~4 weeks [2]. | Cases reported after courses as short as 3-5 days [2]. |
| Fulminant Hepatic Failure | Multiple cases reported [2]. | Some cases require emergency liver transplantation or result in death [2] [1]. |
Understanding the mechanism of toxicity is crucial for developing mitigation strategies and experimental models. The primary mechanism is considered idiosyncratic, meaning it is unpredictable and not directly dose-related in the therapeutic range [2]. Key insights into the mechanism are visualized below:
The central role of the nitro group in this compound's structure has been experimentally confirmed. Studies show that a metabolite resulting from the reduction of this nitro group to an amine completely lost the ability to cause mitochondrial dysfunction [3].
For researchers evaluating the hepatotoxic potential of this compound or testing protective agents, the following experimental models are relevant.
This protocol assesses the direct effects of this compound on mitochondrial function, a key mechanism of its toxicity [3].
For post-marketing studies or clinical research, the following parameters should be monitored to identify hepatotoxicity in patients [2] [1].
The following strategies are recommended to minimize the risk of hepatotoxicity in a clinical or research setting.
| Strategy | Recommendation | Rationale & Evidence |
|---|---|---|
| Limit Treatment Duration | Maximum of 15 consecutive days [2] [5]. | Short-term use for acute pain; risk may be lower with limited duration, though severe cases occur even with short courses [2]. |
| Use in Approved Populations | Adults only; contraindicated in children [2]. | Approved indications vary by country, generally for acute pain in adults [2]. |
| Patient Monitoring | Educate patients to report symptoms (nausea, fatigue, dark urine, jaundice) immediately. Monitor liver enzymes, especially with prolonged use. | Symptoms can be vague initially; early detection and drug discontinuation are critical [2]. |
| Avoid in High-Risk Groups | Use with extreme caution or avoid in patients with known liver disease or history of alcohol abuse. | Pre-existing liver conditions may increase susceptibility [2]. |
| Caution with Structural Analogs | Use sulfonamide-related drugs (e.g., celecoxib) with caution after this compound-induced injury. | Potential for shared metabolic pathways or sensitivity due to sulfonanilide structure [2]. |
| Drug Combinations | The fixed-dose combination of this compound (100 mg) + Paracetamol (325 mg) demonstrated a good tolerability profile in one study, but requires further validation [5]. | Combination may allow for effective pain control, but hepatotoxicity risk remains and requires vigilance [5]. |
Q1: How does the hepatotoxicity risk of this compound compare to other common NSAIDs? A1: Meta-analyses show that the risk of hepatotoxicity is significantly higher with this compound compared to other NSAIDs. The pooled relative risk is 2.21, and the reporting odds ratio is 3.99, indicating a substantially increased risk [1].
Q2: Is there a known antidote or specific treatment for this compound-induced liver injury? A2: There is no specific antidote. The primary and most critical intervention is the immediate and permanent discontinuation of this compound. Management is supportive care. In cases of fulminant liver failure, emergency liver transplantation may be the only life-saving option [2].
Q3: Are certain patient demographics more susceptible to this compound hepatotoxicity? A3: Yes, the majority of reported severe cases, including those requiring transplantation or resulting in death, have occurred in middle-aged women. The reasons for this demographic predisposition are not fully understood [2] [1].
Q4: Does the risk of liver injury increase with the dose of this compound? A4: The hepatotoxicity is considered idiosyncratic, and severe injury can occur at standard therapeutic doses (100 mg twice daily). The relationship with dose is not straightforward, as injury is thought to result from an individual's unique metabolic response rather than a direct overdose effect [2].
Here are answers to specific issues you might encounter during Nimesulide analytical method validation.
Q1: How can I improve the peak shape and resolution of this compound in Capillary Zone Electrophoresis (CZE)? A common issue in CZE is poor peak shape or low efficiency. A study optimized a method by making key adjustments to the background electrolyte, resulting in a high-performance analysis with a run time of under 4 minutes [1].
Q2: What are robust chromatographic conditions for separating this compound from other drugs in a combination formulation? For UPLC, a highly efficient and validated method exists for the simultaneous quantitation of this compound with Paracetamol, Aceclofenac, and Tizanidine [2].
Q3: My analysis involves trace levels of this compound and its metabolite. What sensitive method should I use? For detecting very low concentrations, such as in bioanalytical matrices, LC-MS is the recommended technique. One developed method can determine this compound and its hydroxy metabolite in milk with great sensitivity [3].
Q4: How do I demonstrate method specificity, especially against degradation products? Specificity is the ability to measure the analyte accurately in the presence of interferences like degradation products [4]. This is typically proven through forced degradation studies (stress testing).
The workflow below illustrates a standard approach to conducting these studies for a this compound method, helping you identify and separate degradation products from the main peak.
The table below compares key parameters from several validated methods to help you select an appropriate starting point for your work.
| Analytical Technique | Key Parameters | Application / Matrix | Performance Highlights | Source |
|---|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | 60 mM borate buffer, pH 9.25 | Pharmaceutical formulations (tablets, gel, powder) | Run time < 4 min; >100,000 theoretical plates | [1] |
| UPLC-PDA | C18 column; Phosphate Buffer (pH 7.0):ACN (60:40); 305 nm | Tablet dosage forms (combination drugs) | Run time < 6 min; Retention Time (NIM): 5.62 min | [2] |
| RP-HPLC | C18 column; Methanol:Water (65:35); 243 nm | Tablet dosage forms (with Tizanidine) | Retention Time (NIM): ~5.2 min; RSD < 2% for precision | [4] |
| LC-MS | C18 column; 0.1% Formic Acid/ACN gradient; m/z 307.0393 | Bioanalytical (milk, plasma, tissue) | LOD: 1.30 ng mL⁻¹; Excellent sensitivity for trace analysis | [3] |
| LC-MS/MS | C18 column; 5 min run time | Human plasma (this compound & four metabolites) | Validated for pharmacokinetics; Comprehensive metabolite profiling | [5] |
The table below summarizes different approaches to overcome this compound's micromeritic and dissolution challenges, along with the associated trade-offs.
| Strategy | Key Findings/Mechanism | Pros | Cons/Considerations |
|---|---|---|---|
| Co-processing with Cyclodextrins [1] | Forming binary systems (e.g., co-evaporates) with β-cyclodextrin. Creates inclusion complexes, enhancing wettability and dissolution [1]. | Superior dissolution vs. pure drug; good stability over 6 months [1]. | Requires specialized preparation; may need optimization of drug-to-carrier ratio. |
| Particle Size Reduction [2] | Use of micronized this compound raw materials to increase surface area and dissolution rate [2]. | Can significantly increase dissolution rate and potentially bioavailability [2]. | Micronization can lead to poor powder flow and low density; requires careful excipient selection [2]. |
| Direct Compression [1] | Using drug-excipient blends that are compressed directly without a wet granulation step [1]. | Simpler process; tablets showed superior dissolution properties compared to wet granulation [1]. | Requires excipients with excellent flow and compression properties to compensate for poor API micromeritics. |
| Solid Dispersion & Amorphization [3] | Creating amorphous solid dispersions (ASDs) with polymers like HPMC or PVP via supercritical anti-solvent process. Reduces crystal packing energy [3]. | Dramatically enhances dissolution rate and extent; polymers inhibit recrystallization [3]. | High thermodynamic instability risk; complex manufacturing process; requires careful polymer selection. |
| Incorporation of Excipients [4] [2] | Using superdisintegrants (e.g., sodium starch glycolate), surfactants (e.g., SLS), and glidants/diluents (e.g., microcrystalline cellulose) [4] [2]. | Surfactants enhance wettability; disintegrants promote break-up; diluents improve flow and compressibility [4] [2]. | Formulation complexity; requires DoE (e.g., Central Composite Design) to optimize multiple variables [4]. |
Here are detailed methodologies for two key formulation strategies cited in the research.
This protocol outlines the preparation of binary systems via co-evaporation, which demonstrated enhanced dissolution.
This method focuses on creating a nanosuspension to drastically increase the dissolution rate by reducing particle size to the nanoscale.
Here are some specific problems and evidence-based solutions.
| Problem | Possible Cause | Troubleshooting Solution |
|---|
| Poor & Slow Dissolution | Low aqueous solubility of BCS Class II drug [3] [2] [5]. | - Use surfactant (SLS) in formulation [2].
This diagram maps out the logical decision-making process for tackling this compound's key challenges, from raw material assessment to final formulation.
This section addresses frequent challenges in this compound quality control, based on documented degradation pathways and analytical methods.
| Issue & Phenomenon | Possible Root Cause | Suggested Solution |
|---|
| Unexpected peaks in HPLC chromatogram | Photodegradation of this compound, forming 2-phenoxy-4-nitroaniline and other products [1] [2]. | 1. Protect analytical solutions and reference standards from light. 2. Use the validated HPLC method to identify and quantify the specific degradation product [1]. | | Poor chromatography (peak shape/resolution) | Suboptimal chromatographic conditions for separating this compound from its impurities. | Employ the HPLC method on a C18 column (250 x 4.6 mm, 7 µm) with a mobile phase of acetonitrile/0.02M ammonium phosphate, pH 7.9 (35:65). Detect at 245 nm [1]. | | Low analytical recovery in complex matrices (e.g., milk, plasma) | Inefficient extraction of the drug and its metabolites from the sample matrix [3]. | Implement a double extraction: first with protein precipitation by acetonitrile, followed by solid-phase extraction (SPE) for clean-up [3]. | | Need for high sensitivity and metabolite profiling | Standard HPLC-UV lacks sufficient sensitivity or specificity for trace-level analysis. | Use a more sensitive LC-MS method. Monitor ions at m/z 307.0393 for this compound and m/z 323.0375 for its hydroxy metabolite [3]. |
Here are detailed methodologies for two critical experiments cited in the literature, which you can adapt for internal quality assessment.
This method is designed to separate this compound from its main photodegradation product and can be used for stability-indicating assays [1].
This protocol helps characterize the photostability of this compound under stress conditions [1] [2].
The diagram below summarizes the experimental workflow for a photostability study, a key part of quality assessment.
Q1: What is the main safety concern with this compound that quality control must consider? The primary concern is hepatotoxicity (drug-induced liver injury). While quality control cannot eliminate this inherent risk, it ensures that the product is within specified chemical purity limits, free from harmful levels of degradation products or impurities that could contribute to unpredictable toxicity [4].
Q2: Why is monitoring for 2-phenoxy-4-nitroaniline specifically important? This compound is a known photodegradation product of this compound. Establishing an analytical method to monitor its levels is crucial for ensuring the drug's chemical stability and safeguarding product quality throughout its shelf life [1] [2].
Q3: Are there newer analytical techniques for this compound that offer advantages over HPLC-UV? Yes, LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful technique now used for this compound analysis. It offers superior sensitivity (detection at ng/mL levels) and specificity, allowing for the simultaneous determination of this compound and its major metabolite, hydroxy this compound, even in complex biological matrices [3].
| Aspect | Nimesulide | Diclofenac | Clinical Context & Evidence |
|---|
| Analgesic & Anti-inflammatory Efficacy | Equivalent to diclofenac [1] [2] | Equivalent to this compound [1] [2] | Acute shoulder pain: Both drugs showed "good/very good" efficacy in 78-79% of patients per investigator ratings [1]. Osteoarthritis: Both effectively relieve pain and improve joint movement after 2-8 weeks of treatment [1] [2]. | | Onset of Action | Rapid (minutes for fever reduction) [3] [4] | Information not specified in sources | Fever with pain: One real-world study noted this compound's effect on fever within 15 minutes [3] [4]. | | Global Tolerability | Superior (96.8% "good/very good" vs. 72.9%) [1] | Lower (72.9% "good/very good") [1] | Acute shoulder pain: Significantly fewer dropouts due to adverse events with this compound (1.6%) than with diclofenac (multiple patients) [1]. | | Gastrointestinal (GI) Adverse Events | Lower incidence [1] [5] [2] | Higher incidence [1] [5] [2] | Multiple conditions: Gastric intolerance noted more frequently with diclofenac in acute thrombophlebitis [5]. In OA, mild gastritis was reported in 2 patients on this compound vs. 6 on diclofenac [2]. | | Formulations | Oral [1] [3] | Oral, topical (gel, solution, patch), intramuscular [6] [7] | Topical diclofenac formulations provide significant pain relief with low systemic side effects, suitable for localized conditions like knee osteoarthritis [6]. |
While both are NSAIDs, they have distinct pharmacological profiles:
This compound is considered a preferential COX-2 inhibitor [1] [8]. Its key differentiators include a multifactorial mechanism that extends beyond prostaglandin synthesis inhibition, such as reducing oxidants from neutrophils, scavenging hypochlorous acid, decreasing histamine release, and inhibiting cartilage-degrading metalloproteinases [8].
Diclofenac is a non-selective NSAID that relatively equally inhibits both COX-1 and COX-2, though some evidence suggests a slight preference for COX-2 [7]. Its action is primarily through systemic inhibition of prostaglandin synthesis [7].
For researchers, the methodological details of key studies providing the comparative data are crucial:
1. 14-Day Double-Blind Study in Acute Shoulder [1]
2. 8-Week Double-Blind Study in Knee Osteoarthritis [2]
3. Meta-Analysis of Topical Diclofenac in Knee Osteoarthritis [6]
The body of evidence suggests that the choice between this compound and diclofenac involves a trade-off between safety/tolerability and formulation versatility:
The table below summarizes key outcomes from recent clinical studies, comparing the nimesulide/paracetamol FDC with other NSAID-based treatments.
| Treatment Regimen | Pain Reduction (NRS Score at Day 7) | Statistical Significance (p-value) | Total Adverse Events (AEs) | Common Adverse Events |
|---|---|---|---|---|
| This compound (100 mg) + Paracetamol (325 mg) [NP] [1] [2] | 3.75 ± 1.58 | Reference | 14 [1] | Nausea, gastritis, abdominal pain [1] |
| Ketorolac (10 mg) [Kt] [1] [2] | 2.96 ± 1.18 | p < 0.001 (vs. NP) [1] | Not fully specified | Nausea, gastritis, abdominal pain [1] |
| Diclofenac (50 mg) + Paracetamol (325 mg) [DP] [1] [2] | 3.42 ± 1.42 | Non-inferior to NP [1] | 32 [1] | Nausea, gastritis, abdominal pain; rise in serum creatinine [1] |
| Aceclofenac (100 mg) + Paracetamol (325 mg) [AP] [1] [2] | 3.47 ± 1.30 | Non-inferior to NP [1] | Not fully specified | Nausea, gastritis, abdominal pain [1] |
To critically appraise these findings, it is essential to understand how the data was generated. The following flowchart outlines the general design of key clinical trials.
Detailed Methodology Description:
The pharmacological rationale for combining this compound and paracetamol stems from their distinct and complementary mechanisms for pain relief, as illustrated below.
The combination is designed to simultaneously target both peripheral inflammation (via this compound) and central pain pathways (via paracetamol), potentially offering a broader and more effective approach to pain relief [2].
It is important for researchers to note that not all evidence supports the combination's rationale. A preclinical study in animal models found that while this compound, paracetamol, and their combination all provided significant analgesia, the combination offered no significant advantage over either drug alone in terms of the degree of analgesia or its time course [6]. This study concluded that the FDC was irrational [6]. The positive clinical outcomes observed in human trials, therefore, highlight the importance of translational research and suggest that human clinical data should be the ultimate arbiter of a treatment's value.
The table below summarizes key findings from a recent randomized, prospective, multicenter, active-controlled study (the SAFE-2 Study), which directly compared these agents in patients with acute painful conditions [1].
| Feature | Nimesulide + Paracetamol (FDC) | Ketorolac | Diclofenac + Paracetamol (FDC) | Aceclofenac + Paracetamol (FDC) |
|---|---|---|---|---|
| Reduction in Pain (NRS) at Day 7 | 3.75 ± 1.58 | 2.96 ± 1.18 | 3.42 ± 1.42 | 3.47 ± 1.30 |
| Statistical Comparison | Significantly greater (p<0.001) vs. Ketorolac; Non-inferior to DP and AP | Reference | Non-inferior to NP | Non-inferior to NP |
| Total Adverse Events (AEs) | 14 | Not Specified | 32 | Not Specified |
| Common Adverse Events | Nausea, gastritis, abdominal pain (across all groups) | Nausea, gastritis, abdominal pain (across all groups) | Nausea, gastritis, abdominal pain (across all groups) | Nausea, gastritis, abdominal pain (across all groups) |
| Key Safety Findings | Well tolerated; Significantly fewer AEs than DP (p<0.05) | Well tolerated | Significantly more AEs than NP (p<0.05); Rise in serum creatinine | Well tolerated |
Additional safety profiles from drug monographs indicate that ketorolac carries a high risk of gastrointestinal bleeding and peptic ulcers, and its use is strictly limited to short-term (up to 5 days) management of acute moderate-to-severe pain [2]. This compound also requires caution due to its association with liver toxicity [3].
Both this compound and ketorolac are non-steroidal anti-inflammatory drugs (NSAIDs) whose primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis [4]. However, they differ in their selectivity.
The diagram above illustrates the arachidonic acid pathway and the sites of action for both drugs [5] [4] [6].
For clarity and reproducibility, the methodology from the key clinical study cited is summarized below [1].
The table below summarizes the core characteristics and common clinical uses of nimesulide and ibuprofen.
| Feature | This compound | Ibuprofen |
|---|---|---|
| Drug Class | Nonsteroidal anti-inflammatory drug (NSAID) [1] | Nonsteroidal anti-inflammatory drug (NSAID) [2] |
| Primary Mechanism | Preferential Cyclooxygenase-2 (COX-2) inhibitor [3]; also inhibits other inflammatory mediators like free radicals [1] | Non-selective Cyclooxygenase (COX-1 & COX-2) inhibitor [2] |
| Common Formulations & Dosing | 100 mg twice daily (adults) [1]; 300 mg once-daily formulation also exists [4] | 400 mg multiple times per day (e.g., q6h) [4]; wide range of OTC and prescription strengths [2] |
| Key Approved Indications | Acute pain, primary dysmenorrhea, osteoarthritic pain [1] | Mild to moderate pain, fever, inflammation, rheumatoid arthritis, osteoarthritis [2] [5] |
| Onset of Action | Within 15-30 minutes [4] [6] [1] | Within 1-2 hours [4] [2] |
The following tables consolidate key quantitative findings from head-to-head clinical trials across different pain models.
Table 1: Postoperative Dental Pain (Impacted Third Molar Extraction) [4] A 24-hour, double-blind, randomized, double-dummy, parallel-group study (N=86).
| Parameter | This compound (300 mg once-daily) | Ibuprofen (400 mg q6h) | P-value & Notes |
|---|---|---|---|
| Pain Intensity (PI) Reduction | Significantly lower PI at 15 min, 45 min, and 1 hour | Slower initial PI reduction | P ≤ 0.049 at early time points |
| Time to First Measurable Pain Relief (PID ≥10 mm) | 52% of patients within 15 minutes | 33% of patients within 15 minutes | P = 0.03 |
| Patient-Assessed "Effective" Relief | 82% | 73% | P = 0.013 |
| 24-Hour Pain Relief | Effective, with PI score of 9.4 at 24 hours | Effective, with PI score of 3.6 at 24 hours | Similar sustained efficacy |
| Use of Rescue Medication | 38% | 31% | Statistically similar |
Table 2: Post-Tonsillectomy Pain [7] [3] A prospective, double-blind, randomized clinical trial (N=80).
| Parameter | This compound (100 mg) | Ibuprofen (800 mg) | P-value & Notes |
|---|---|---|---|
| Rescue Analgesia (First 24h) | 3.3 ± 1.7 doses | 3.3 ± 2.4 doses | Statistically similar |
| Cessation of Significant Pain (Days) | 10.9 ± 3.8 days | 12.9 ± 3.3 days | P = 0.041 |
| Return to Normal Activity (Days) | 10.3 ± 4.9 days | 12.7 ± 4.2 days | P = 0.048 |
| Patients with Pain at 3 Weeks | 6/33 patients | 15/37 patients | P = 0.049 |
| Postoperative Bleeding | 1 patient (3%) | 5 patients (12%) | P = 0.22 (Not statistically significant) |
Table 3: Fever and Pain Management [6] [8] A prospective, real-world observational study (N=303).
| Parameter | This compound (100 mg) | Ibuprofen + Paracetamol | Paracetamol |
|---|---|---|---|
| Fever Reduction | Significant reduction observed within 15 minutes; greater reduction at 1, 2, 4, and 6 hours through day 8 | Not specified | Not specified |
| Pain Reduction (VAS) | Significant improvement by day 1 (p < 0.0001) | Not specified | Not specified |
For research reproducibility, here are the methodologies from key cited studies.
1. Dental Pain Study Protocol [4]
2. Tonsillectomy Pain Study Protocol [7] [3]
The different pharmacological profiles of this compound and ibuprofen contribute to their clinical characteristics. The diagram below illustrates the mechanism of action and a generalized experimental workflow for clinical comparison.
Diagram 1: Simplified NSAID Mechanism of Action. Ibuprofen non-selectively inhibits both COX-1 and COX-2 enzymes, which is linked to its gastrointestinal side effects. This compound preferentially inhibits the COX-2 enzyme, which is primarily induced at sites of inflammation [3] [2] [1].
Diagram 2: Generalized Clinical Trial Workflow for Analgesic Comparison. This flowchart outlines a standard double-blind, randomized, active-comparator-controlled trial design with a double-dummy method to maintain blinding when comparing different dosing regimens [4] [7].
Both drugs share the class-wide risks of NSAIDs, but with distinct profiles.
For researchers and drug developers, the choice between this compound and ibuprofen in a clinical trial context depends on the target profile.
Future research should focus on head-to-head trials in diverse pain models, further exploration of this compound's hepatotoxicity mechanisms, and the development of novel formulations or analogs that retain its rapid efficacy while improving its safety margin.
The table below summarizes key experimental data comparing nimesulide with other common NSAIDs.
| Drug Name | COX-1 / COX-2 Selectivity Profile | Effect on Gastric Mucosa (Endoscopic Scores) | Effect on Small Intestine | Inhibition of Serum Thromboxane B2 (TXB2, a COX-1 measure) |
|---|---|---|---|---|
| This compound | Preferential COX-2 inhibitor [1] [2] [3] | Significantly less gastric and duodenal injury vs. naproxen [2] | No significant increase in permeability or inflammation (calprotectin) marker [4] [2] | Partial reduction (29%) [2] |
| Naproxen | Non-selective [2] | Significantly higher gastric and duodenal injury vs. This compound [2] | Increased permeability and inflammation markers [4] [2] | Near-total suppression (98%) [2] |
| Ibuprofen | Inhibits both COX-1 and COX-2 effectively [1] | Information missing | Information missing | Information missing |
| Acetylsalicylic Acid (Aspirin) | COX-1 selective [1] | Information missing | Information missing | Information missing |
| Diclofenac | Older COX-2 inhibitor (more COX-2 selective) [5] | Associated with fewer and less severe GI ADRs than diclofenac in spontaneous reports [6] | Information missing | Information missing |
To critically assess the data, it is important to understand the methodologies of the key experiments cited.
This study provides direct visual evidence of GI damage.
This study quantitatively evaluates the selectivity profiles of different NSAIDs.
This review provides the mechanistic framework for understanding NSAID-induced GI damage.
The GI safety of NSAIDs is primarily determined by their action on cyclooxygenase (COX) enzymes. The diagram below illustrates the key pathways.
The body of evidence indicates that this compound's preferential COX-2 selectivity translates to a demonstrably improved gastrointestinal safety profile compared to traditional, non-selective NSAIDs. Key advantages include:
For the drug development community, this compound serves as a key example of how modulating COX selectivity can improve the safety of anti-inflammatory drugs. However, it is crucial to note that its use has been restricted or withdrawn in some countries due to concerns regarding hepatotoxicity [3], highlighting that GI safety is one of several critical factors in a comprehensive drug risk-benefit assessment.
The table below summarizes key experimental data from various study systems, providing a quantitative basis for comparing the selectivity of nimesulide against other NSAIDs. The IC50 ratio (COX-1/COX-2) is a standard measure, where a higher value indicates greater selectivity for COX-2 [1].
| Drug Name | IC50 Ratio (COX-1/COX-2) | Study System | Classification |
|---|---|---|---|
| This compound | 0.038 (ratio of IC50 COX-2/COX-1) [2] | In vitro, purified enzymes | Preferential COX-2 Inhibitor |
| Celecoxib | 0.28 | In vitro, human whole blood | Selective COX-2 Inhibitor (COXIB) |
| Diclofenac | 0.83 | In vitro, human whole blood | Non-Selective NSAID |
| Ibuprofen | 15.0 | In vitro, human whole blood | Non-Selective NSAID |
| Naproxen | 0.58 | In vitro, human whole blood | Non-Selective NSAID |
| Aspirin | 166.0 | In vitro, human whole blood | Non-Selective NSAID |
This data shows that this compound has a strong preference for inhibiting COX-2 over COX-1. An ex vivo study in rats further confirmed this selectivity, demonstrating that plasma from this compound-treated animals effectively inhibited COX-2 while showing less activity against COX-1 [3].
The selectivity of NSAIDs arises from differences in the active sites of the COX-1 and COX-2 enzymes. COX-2 has a larger, more flexible active site pocket, primarily due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2 [1]. This Val523 side pocket in COX-2 can accommodate specific chemical structures found in selective inhibitors [1]. The sulfonanilide structure of this compound is designed to exploit this larger pocket, allowing it to bind more readily to COX-2 than to the more constrained active site of COX-1 [4].
Researchers use several established methods to quantify COX inhibitor selectivity:
The following diagram illustrates the workflow for the ex vivo assessment method:
This compound's COX-2 selectivity translates into a specific clinical and safety profile that distinguishes it from both non-selective NSAIDs and other coxibs.
The diagram below summarizes the key mechanisms and effects of this compound:
This compound's unique structure and multi-targeted action make it a valuable template for designing new anti-inflammatory drugs. A prominent strategy involves creating dual COX-2/5-lipoxygenase (5-LOX) inhibitors.
The most relevant data comes from a 2024 randomized, active-controlled study. The table below summarizes the key efficacy and safety outcomes, which provide an indirect basis for comparison, as a drug must demonstrate efficacy greater than a placebo would be expected to provide. [1]
| Treatment Group | Pain Reduction (NRS Score) at Day 7 | Statistical Significance (vs. NP Group) | Number of Adverse Events | Statistical Significance (vs. NP Group) |
|---|---|---|---|---|
| This compound + Paracetamol (NP) | 3.75 ± 1.58 | (Reference) | 14 | (Reference) |
| Ketorolac (Kt) | 2.96 ± 1.18 | p < 0.001 | Not Specified | Not Significant |
| Diclofenac + Paracetamol (DP) | 3.42 ± 1.42 | Non-inferior | 32 | p < 0.05 |
| Aceclofenac + Paracetamol (AP) | 3.47 ± 1.30 | Non-inferior | Not Specified | Not Significant |
This table shows that the this compound-paracetamol combination was superior to ketorolac and non-inferior to diclofenac and aceclofenac combinations in reducing acute pain. Furthermore, its tolerability profile was better than the diclofenac combination. [1]
While direct placebo-controlled clinical outcomes for pain are lacking, experimental studies reveal this compound's multifaceted mechanisms, particularly in anti-cancer research. These details on methodology and signaling pathways are crucial for your research context.
This signaling pathway and experimental workflow can be visualized as follows:
For a complete profile, it is essential to consider this compound's safety, particularly its association with hepatotoxicity.
| Drug Name | Relative Risk / Reporting Odds Ratio (ROR) | Incidence & Severity Notes | Likelihood Score for Clinically Apparent Liver Injury |
|---|
| This compound | RR: 2.21 (95% CI 1.72-2.83) vs. unexposed/other NSAIDs [1] ROR: 3.99 (95% CI 2.86-5.57) from spontaneous reports [1] | Associated with severe and fatal outcomes; ~45% of case study patients required transplantation or died [1] [2]. | A (Well established cause) [2] | | Celecoxib | Risk is rare; estimated incidence between 1:14,000 to 1:25,000 users [3]. | Can cause severe, symptomatic liver injury; rare instances of vanishing bile duct syndrome and liver failure have been reported [3]. | B (Highly likely cause) [3] | | Naproxen | Risk is rare; incidence ~1 in 10,000 new users [4]. | Often mentioned as the least likely NSAID to cause serious liver injury; most cases resolve after discontinuation [4]. | B (Likely, but very rare cause) [4] | | Ibuprofen | Modestly increased risk of hepatotoxicity [5]. | Considered to have a lower risk profile compared to this compound [5]. | Information missing | | Ketoprofen | Modestly increased risk of hepatotoxicity (particularly at high doses) [5]. | Considered to have a lower risk profile compared to this compound [5]. | Information missing |
> Important Note on "Likelihood Score": The A and B scores (from the LiverTox database) are categorical assessments of the evidence linking a drug to clinically apparent liver injury, not a direct measure of incidence or severity. An "A" score indicates a well-established cause, while a "B" score indicates a highly likely or likely cause [2] [3] [4].
The data in the table is derived from several types of scientific studies, each with its own methodology.
The following diagram illustrates the key mechanisms by which NSAIDs can cause liver injury, integrating both intrinsic and idiosyncratic pathways.
The diagram shows that most NSAID-related liver injury is idiosyncratic (unpredictable and not dose-dependent) [7]. Key mechanisms include:
The evidence consistently positions This compound as a higher-risk NSAID for hepatotoxicity compared to alternatives like celecoxib and naproxen. Key risk management considerations include:
Acute Toxic;Irritant